Faldaprevir sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1215856-44-2 |
|---|---|
Molecular Formula |
C40H48BrN6NaO9S |
Molecular Weight |
891.8 g/mol |
IUPAC Name |
sodium trans-(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1 |
InChI Key |
JYIOGGWFNHGWMN-CWNXUBRBSA-M |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Faldaprevir Sodium: A Deep Dive into its Mechanism of Action Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faldaprevir, a potent, second-generation, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, represents a significant advancement in the development of direct-acting antiviral agents.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which faldaprevir disrupts HCV replication. It delves into the specifics of its interaction with the viral protease, presents key quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate its mechanism. Visualizations of the HCV replication cycle, faldaprevir's point of intervention, and a typical experimental workflow are provided to facilitate a deeper understanding of its function and evaluation.
Introduction to Faldaprevir and the HCV NS3/4A Protease Target
Faldaprevir (formerly BI 201335) is a peptidomimetic inhibitor that specifically targets the HCV NS3/4A serine protease.[1] This enzyme is a crucial component of the viral replication machinery, responsible for the proteolytic processing of the HCV polyprotein into mature non-structural (NS) proteins (NS4A, NS4B, NS5A, and NS5B).[2] The proper functioning of these NS proteins is essential for the formation of the viral replication complex.[3] By inhibiting the NS3/4A protease, faldaprevir effectively blocks the viral life cycle, leading to a rapid decline in HCV RNA levels.[1] Faldaprevir exhibits potent activity against HCV genotypes 1a and 1b.[4]
Mechanism of Action: Inhibition of the NS3/4A Protease
Faldaprevir functions as a highly selective and potent, non-covalent, competitive inhibitor of the HCV NS3/4A protease. Its chemical structure allows it to bind to the active site of the NS3 protease, preventing the natural substrate (the HCV polyprotein) from accessing the catalytic triad (Ser139, His57, and Asp81).[5] This non-covalent interaction is characterized by high affinity and specificity, leading to potent inhibition of the enzyme's function. The inhibition of polyprotein processing disrupts the formation of the viral replication complex, thereby halting the production of new viral RNA.[3]
Quantitative Analysis of Faldaprevir's Inhibitory Activity
The potency of faldaprevir has been quantified through various in vitro assays, including enzymatic assays to determine the inhibition constant (Ki) and 50% inhibitory concentration (IC50), and cell-based replicon assays to measure the 50% effective concentration (EC50).
| Parameter | HCV Genotype | Value (nM) | Assay Type |
| Ki | 1a | 2.6 | NS3/4A Protease Enzymatic Assay |
| 1b | 2.0 | NS3/4A Protease Enzymatic Assay | |
| IC50 | Not Specified | Sub-micromolar | Biochemical Assay |
| EC50 | 1a | 6.5 | HCV Replicon Assay |
| 1b | 3.1 | HCV Replicon Assay |
Data compiled from multiple sources.[1][4][6]
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of faldaprevir.
NS3/4A Protease Inhibition Assay
This assay directly measures the ability of faldaprevir to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the Ki and IC50 values of faldaprevir against HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease is expressed and purified. A synthetic peptide substrate containing a cleavage site for the protease and labeled with a fluorophore and a quencher (FRET substrate) is used.[7]
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format.
-
A reaction buffer containing buffer salts (e.g., 50 mM Tris-HCl, pH 7.5), dithiothreitol (DTT), and a detergent is prepared.[7]
-
Serial dilutions of faldaprevir are added to the wells.
-
The NS3/4A protease is added to the wells and incubated with the inhibitor.
-
The reaction is initiated by the addition of the FRET substrate.
-
-
Data Acquisition: The fluorescence intensity is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in fluorescence over time. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
HCV Replicon Assay
This cell-based assay measures the ability of faldaprevir to inhibit HCV RNA replication within human liver cells.
Objective: To determine the EC50 value of faldaprevir in a cellular context.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used.[8][9] These replicons contain the HCV non-structural genes necessary for replication and a reporter gene, such as luciferase.[8][10]
-
Compound Treatment:
-
Replicon-containing cells are seeded in 96- or 384-well plates.
-
Serial dilutions of faldaprevir are added to the cells.
-
The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.[8]
-
-
Reporter Gene Assay:
-
After incubation, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The reporter signal is directly proportional to the level of HCV RNA replication.
-
-
Data Analysis: The EC50 value is determined by plotting the reporter signal against the inhibitor concentration and fitting the data to a dose-response curve. A cytotoxicity assay is often performed in parallel to ensure that the observed reduction in replication is not due to general cellular toxicity.
Resistance to Faldaprevir
As with other direct-acting antiviral agents, the emergence of resistance-associated variants (RAVs) is a potential limitation to the efficacy of faldaprevir. The primary resistance mutations associated with faldaprevir treatment occur in the NS3 protease region.
These mutations can reduce the susceptibility of the virus to faldaprevir.[7] The D168V mutation has been shown to confer a greater reduction in faldaprevir sensitivity compared to the R155K mutation.[7]
Conclusion
Faldaprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by non-covalent, competitive inhibition, leads to a significant reduction in HCV replication at nanomolar concentrations. The quantitative data from enzymatic and cell-based assays confirm its potent antiviral activity against clinically relevant HCV genotypes. While the emergence of resistance mutations is a consideration, faldaprevir's well-defined mechanism of action has been instrumental in the development of effective combination therapies for chronic hepatitis C infection. Although Boehringer Ingelheim discontinued its development due to the availability of even more effective treatments, the study of faldaprevir has provided valuable insights into the inhibition of HCV and the principles of direct-acting antiviral therapy.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Faldaprevir Sodium: A Technical Guide to a Second-Generation HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Essential for viral replication, the NS3/4A protease is a prime target for direct-acting antiviral (DAA) therapies.[3] This document provides a comprehensive technical overview of faldaprevir, including its mechanism of action, chemical properties, in vitro and in vivo activity, pharmacokinetic profile, clinical efficacy, and resistance development. Detailed methodologies for key experimental assays used in its characterization are also presented, alongside graphical representations of relevant biological pathways and experimental workflows. Although development of faldaprevir was discontinued due to the rapid evolution of even more effective HCV treatments, the data and methodologies associated with its development remain a valuable resource for researchers in antiviral drug discovery.[4]
Introduction to Faldaprevir and its Target: The HCV NS3/4A Protease
Hepatitis C is a liver disease caused by the hepatitis C virus, a single-stranded RNA virus.[5] The HCV genome is translated into a large polyprotein precursor of approximately 3,000 amino acids, which requires processing by both host and viral proteases to yield mature structural and non-structural (NS) proteins.[6][7] The NS3/4A serine protease, a heterodimeric complex of the NS3 protease domain and its NS4A cofactor, is responsible for four of these cleavages and is absolutely essential for viral replication.[3][8] This makes it a highly attractive target for antiviral drug development.[3]
Faldaprevir is a peptidomimetic, macrocyclic inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thereby preventing viral polyprotein processing and subsequent replication.[2][9] It was developed by Boehringer Ingelheim and reached Phase III clinical trials.[4]
Chemical and Physical Properties
Faldaprevir is a complex molecule with the following key identifiers:
| Property | Value |
| Chemical Name | (1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid[10] |
| Molecular Formula | C₄₀H₄₉BrN₆O₉S[10][11] |
| Molecular Weight | 869.82 g/mol [10][11] |
| CAS Number | 801283-95-4[10] |
Mechanism of Action and In Vitro Activity
Faldaprevir acts as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[9] Its potent antiviral activity has been demonstrated in various in vitro assays.
Enzymatic Inhibition
Faldaprevir exhibits potent inhibition of the NS3/4A protease from multiple HCV genotypes, with particularly high efficacy against genotypes 1a and 1b.[1]
| Parameter | Genotype 1a | Genotype 1b |
| Ki (nM) | 2.6[1] | 2.0[1] |
Cell-Based Replicon Assays
In cell-based HCV replicon systems, which mimic viral replication in cultured cells, faldaprevir effectively inhibits HCV RNA replication.[2][12]
| Parameter | Genotype 1a | Genotype 1b |
| EC₅₀ (nM) | 6.5[2][12] | 3.1[2][12] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in healthy volunteers and patients with HCV have characterized the absorption, distribution, metabolism, and excretion of faldaprevir.
Pharmacokinetic Parameters (Single and Multiple Dosing)
| Parameter | Single Dose (4-1200 mg) | Multiple Doses (20-240 mg/day) |
| Tmax (median, h) | 4.0 - 14.0[13] | 2 - 6[14] |
| t₁/₂ (mean, h) | 15.5 - 39.2[13] | 20 - 30[14][15] |
| Cmax (gMean, ng/mL) | 3.57 - 16500[13] | 99 - 5360[15] |
| AUC₀₋ᵢₙf / AUCτ,ss (gMean, h*ng/mL) | 254 - 402000[13] | 1740 - 50100[15] |
| Accumulation Ratio | N/A | 2.8 - 3.1[15] |
| Urinary Excretion | < 0.1% of dose[13] | ~0.1%[14] |
Note: Faldaprevir exhibits greater than dose-proportional increases in exposure.[13][15]
Clinical Efficacy
Faldaprevir was evaluated in numerous clinical trials, both in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens.
Faldaprevir in Combination with PegIFN/RBV
| Trial / Patient Population | Faldaprevir Regimen | SVR Rate | Placebo + PegIFN/RBV SVR Rate |
| STARTVerso1 & 2 (Treatment-Naïve) | 120mg or 240mg + PegIFN/RBV | 72-73% (SVR12)[16] | 52%[17] |
| STARTVerso1 & 2 (Treatment-Naïve, Asian sub-analysis) | 120mg or 240mg + PegIFN/RBV | 88% (SVR12)[17] | 62%[17] |
| STARTVerso3 (Treatment-Experienced Relapsers) | Faldaprevir + PegIFN/RBV | 70% (SVR)[16] | N/A |
| STARTVerso3 (Treatment-Experienced Partial Responders) | Faldaprevir + PegIFN/RBV | up to 58% (SVR)[16] | N/A |
| STARTVerso3 (Treatment-Experienced Null Responders) | Faldaprevir + PegIFN/RBV | up to 33% (SVR)[16] | N/A |
| STARTVerso4 (HCV/HIV Co-infected) | Faldaprevir + PegIFN/RBV | 74% (SVR4)[16] | N/A |
Faldaprevir in Interferon-Free Regimens
| Trial | Faldaprevir Regimen | SVR Rate |
| SOUND-C2 (Genotype 1) | Faldaprevir + Deleobuvir ± Ribavirin | 52-69% (SVR12)[2] |
Resistance to Faldaprevir
As with other DAAs, treatment with faldaprevir can lead to the selection of resistance-associated variants (RAVs).
| Genotype | Predominant Resistance-Associated Variants | Fold-Change in Faldaprevir Sensitivity (in vitro) |
| Genotype 1a | R155K[12][18] | 130 to 520-fold reduction[12] |
| Genotype 1b | D168V[12][18] | 1,800-fold reduction[18] |
The D168V mutation generally shows lower fitness than R155K in the absence of the drug.[18] Baseline polymorphisms at these positions are rare (<1%).
Experimental Protocols
The characterization of faldaprevir relied on key in vitro assays. The following are detailed methodologies for these experiments.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease using a synthetic substrate that fluoresces upon cleavage.
Principle: A peptide substrate is designed with a fluorescence resonance energy transfer (FRET) pair, consisting of a donor fluorophore (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520), separated by the NS3/4A cleavage sequence.[3] In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[3]
Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (wild-type or mutant).[12]
-
Fluorogenic FRET peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC or a 5-FAM/QXL™520 labeled peptide).[3][12]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[12]
-
Test compound (Faldaprevir) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add serial dilutions of faldaprevir or DMSO (as a negative control) to the wells.
-
Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM) over time.[3]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Cell-Based HCV Replicon Assay
This assay assesses the antiviral activity of a compound on HCV RNA replication within a cellular context.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7).[8] These replicons contain the HCV non-structural proteins necessary for replication (NS3 to NS5B) but lack the structural proteins, making them non-infectious.[8] A reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP), and/or a selectable marker like the neomycin resistance gene, is often included in the replicon construct. The level of reporter gene expression directly correlates with the level of HCV RNA replication.
Methodology:
-
Reagents and Materials:
-
Huh-7 cells stably harboring an HCV replicon with a reporter gene (e.g., Renilla luciferase).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compound (Faldaprevir) serially diluted in DMSO.
-
384-well cell culture plates.
-
Reagents for the reporter gene assay (e.g., luciferase substrate).
-
Reagents for a cytotoxicity assay (e.g., Calcein AM).
-
Luminometer and fluorescence plate reader.
-
-
Procedure:
-
Seed the stable replicon-containing Huh-7 cells into 384-well plates and allow them to adhere.
-
Add serial dilutions of faldaprevir to the wells. Include wells with DMSO only (negative control) and a known potent HCV inhibitor (positive control).
-
Incubate the plates for 3 days at 37°C in a CO₂ incubator.
-
After incubation, perform a multiplex assay to measure both antiviral activity and cytotoxicity in the same well.
-
For antiviral activity, lyse the cells and add the luciferase substrate, then measure the luminescence.
-
For cytotoxicity, add a reagent like Calcein AM and measure the fluorescence.
-
-
Data Analysis:
-
Normalize the reporter signal (e.g., luminescence) to the cytotoxicity signal for each well.
-
Calculate the percentage of inhibition of replication for each faldaprevir concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and determine the EC₅₀ value using non-linear regression.
-
Similarly, determine the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity data.
-
Calculate the selectivity index (SI) as CC₅₀ / EC₅₀.
-
Visualizations
HCV Polyprotein Processing and the Role of NS3/4A
Caption: HCV polyprotein processing by host and viral proteases.
Faldaprevir's Mechanism of Action
Caption: Faldaprevir inhibits HCV polyprotein cleavage.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening HCV NS3/4A protease inhibitors.
Conclusion
Faldaprevir is a well-characterized, potent inhibitor of the HCV NS3/4A protease that demonstrated significant clinical efficacy, particularly for patients with genotype 1 HCV infection. While its development was halted, the extensive data gathered on its mechanism, pharmacokinetics, and clinical performance, along with the detailed methodologies for its evaluation, provide a valuable framework for ongoing and future antiviral research. The challenges of resistance development associated with faldaprevir also underscore the importance of combination therapies and the continuous need for novel agents targeting different viral processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurogentec.com [eurogentec.com]
- 4. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. karger.com [karger.com]
- 16. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a cell-based assay system for hepatitis C virus serine protease and its primary applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
The Early Discovery and Development of Faldaprevir Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir, also known as BI 201335, emerged as a potent, second-generation, non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Developed by Boehringer Ingelheim, it represented a significant advancement over first-generation protease inhibitors, with improved potency and a more favorable side-effect profile.[1] Faldaprevir was investigated for the treatment of chronic HCV genotype 1 infection, both as part of a triple therapy with pegylated interferon and ribavirin, and in interferon-free regimens with other direct-acting antiviral agents such as the NS5B polymerase inhibitor deleobuvir.[1][3] Although its development was ultimately halted in 2014 due to the advent of even more effective HCV treatments, the journey of Faldaprevir from discovery to late-stage clinical trials offers a valuable case study in modern antiviral drug development.[3] This technical guide provides a detailed overview of the early discovery and development of Faldaprevir sodium, with a focus on its mechanism of action, key experimental data, and methodologies.
Mechanism of Action: Targeting HCV Replication
Faldaprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A protease.[3][4] This enzyme is a serine protease crucial for the replication of the virus.[5] The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins. The NS3/4A protease is responsible for four of these critical cleavages.[6] By inhibiting this enzyme, Faldaprevir prevents the maturation of viral proteins, thereby halting viral replication.[5] Faldaprevir is a non-covalent inhibitor, meaning it does not form a permanent bond with the enzyme.[2]
Below is a diagram illustrating the HCV polyprotein processing and the role of the NS3/4A protease.
Preclinical Development
The preclinical development of Faldaprevir involved a series of in vitro and in vivo studies to characterize its antiviral activity, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
Faldaprevir demonstrated potent inhibitory activity against HCV genotypes 1a and 1b. Its selectivity was established by testing against other proteases.
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Other Genotypes (2-6) | Human Leukocyte Elastase | Cathepsin B |
| Ki (nM) | 2.6 | 2.0 | 2 - 230 | No measurable inhibition | Very weak inhibitor |
| EC50 (nM) | 6.5 | 3.1 | - | - | - |
| Table 1: In Vitro Potency and Selectivity of Faldaprevir[4][7][8] |
Experimental Protocol: HCV NS3/4A Protease Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of Faldaprevir against the HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease and a synthetic peptide substrate with a fluorescent reporter group were used.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and 0.1% n-octyl-β-D-glucopyranoside.
-
Procedure:
-
The NS3/4A protease was pre-incubated with varying concentrations of Faldaprevir for 15 minutes at room temperature.
-
The reaction was initiated by the addition of the fluorescently labeled substrate.
-
The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction velocities were plotted against the substrate concentration, and the Ki value was determined by competitive inhibition models using appropriate software.
ADME Profile
Faldaprevir exhibited a favorable absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.
| Parameter | Result |
| Caco-2 Permeability (A-to-B) | Good |
| Efflux Ratio (B-to-A / A-to-B) | 1 |
| Human Liver Microsome Stability | Low metabolic clearance |
| Plasma Protein Binding (Human) | 99.6% |
| Table 2: Preclinical ADME Profile of Faldaprevir[4][8] |
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Faldaprevir.
Methodology:
-
Cell Culture: Caco-2 cells were cultured on permeable Transwell inserts for 21 days to form a differentiated monolayer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure:
-
The integrity of the Caco-2 cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
-
Faldaprevir (at a concentration of 10 µM) was added to the apical (A) side of the monolayer.
-
Samples were collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To determine the efflux ratio, the experiment was also performed in the reverse direction (B to A).
-
-
Analysis: The concentration of Faldaprevir in the collected samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.
Experimental Protocol: Liver Microsome Stability Assay
Objective: To evaluate the metabolic stability of Faldaprevir in the liver.
Methodology:
-
Incubation Mixture: Faldaprevir (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.
-
Analysis: The remaining concentration of Faldaprevir at each time point was determined by LC-MS/MS. The in vitro half-life and intrinsic clearance were then calculated.
Clinical Development
Faldaprevir progressed through Phase I, II, and III clinical trials, demonstrating promising efficacy and safety.
The workflow for the clinical development of an antiviral drug like Faldaprevir is depicted below.
Phase II and III Clinical Trials
Several key clinical trials evaluated the efficacy and safety of Faldaprevir in combination with other antiviral agents.
| Trial | Phase | Patient Population | Treatment Regimen | Key Finding (SVR12 Rate) |
| SILEN-C1 | IIb | Treatment-naïve, HCV genotype 1 | Faldaprevir + PegIFN/RBV | 72-84% in Faldaprevir arms vs. 56% in placebo arm |
| SOUND-C2 | IIb | Treatment-naïve, HCV genotype 1 | Faldaprevir + Deleobuvir +/- RBV (Interferon-free) | 52-69% in ribavirin-containing arms |
| STARTVerso1 | III | Treatment-naïve, HCV genotype 1 | Faldaprevir + PegIFN/RBV | 79-80% in Faldaprevir arms vs. 52% in placebo arm |
| Table 3: Key Clinical Trials of Faldaprevir[1][9][10][11] |
Experimental Protocol: Phase IIb SOUND-C2 Trial (NCT01132313) - Abridged
Objective: To evaluate the efficacy and safety of an interferon-free regimen of Faldaprevir and deleobuvir with or without ribavirin in treatment-naïve patients with HCV genotype 1.
Study Design: A randomized, open-label Phase IIb trial.
Patient Population: 362 treatment-naïve patients with chronic HCV genotype 1 infection.
Inclusion Criteria (abridged):
-
Chronic HCV genotype 1 infection.
-
HCV RNA ≥ 10,000 IU/mL.
-
No prior treatment for HCV.
Exclusion Criteria (abridged):
-
Co-infection with HBV or HIV.
-
Decompensated liver disease.
Treatment Arms (selected):
-
Faldaprevir 120 mg once daily + deleobuvir 600 mg twice daily + ribavirin for 16, 28, or 40 weeks.
-
Faldaprevir 120 mg once daily + deleobuvir 600 mg three times daily + ribavirin for 16, 28, or 40 weeks.
-
Faldaprevir 120 mg once daily + deleobuvir 600 mg three times daily without ribavirin for 28 weeks.
Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as undetectable HCV RNA.
Conclusion
The early discovery and development of this compound exemplify a structured and data-driven approach to creating a potent and selective antiviral agent. Through a comprehensive series of in vitro and in vivo preclinical studies, Faldaprevir was characterized as a promising inhibitor of the HCV NS3/4A protease with a favorable pharmacokinetic profile. Subsequent clinical trials demonstrated its potential to achieve high rates of sustained virologic response in patients with chronic HCV genotype 1 infection. Although Faldaprevir's journey did not culminate in regulatory approval due to the rapidly advancing landscape of HCV therapeutics, the scientific rigor and methodologies employed in its development have contributed significantly to the broader understanding of antiviral drug discovery and have paved the way for future innovations in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vitro antiviral activity of Faldaprevir sodium
An In-Depth Technical Guide on the In Vitro Antiviral Activity of Faldaprevir Sodium
Introduction
Faldaprevir, also known as BI 201335, is a second-generation, noncovalent, competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] Developed by Boehringer-Ingelheim, it was investigated for the treatment of chronic HCV infection, particularly against genotype 1.[3][4][5] Faldaprevir demonstrated potent antiviral activity in preclinical studies and advanced to Phase III clinical trials.[5][6][7] Although its development was ultimately discontinued due to the rapid evolution of even more effective HCV therapies, the extensive in vitro characterization of Faldaprevir provides valuable insights for researchers in antiviral drug development.[6] This guide details the in vitro antiviral profile of this compound, focusing on its mechanism of action, quantitative activity, resistance profile, and the experimental protocols used for its evaluation.
Mechanism of Action
The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[8] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the HCV polyprotein at multiple sites to release several non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for viral replication.[1][4][8] The NS4A protein acts as a cofactor for the NS3 protease.[4][8]
Faldaprevir acts as a peptidomimetic inhibitor, binding noncovalently to the active site of the NS3/4A protease.[1][2][3] This binding blocks the enzyme's proteolytic activity, thereby preventing the processing of the viral polyprotein and disrupting the formation of the viral replication complex. This ultimately inhibits HCV RNA replication.[1]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Faldaprevir (BI 201335) for the treatment of hepatitis C in patients co-infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Faldaprevir - Wikipedia [en.wikipedia.org]
- 7. Boehringer Ingelheim's Faldaprevir-Based Treatment Regimen Achieved Viral Cure in up to 80 per cent of Patients with Hepatitis C in Phase 3 Pivotal Trial(1) [prnewswire.com]
- 8. mdpi.com [mdpi.com]
Faldaprevir sodium absorption, distribution, metabolism, and excretion (ADME) profile
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of the Hepatitis C Virus NS3/4A Protease Inhibitor, Faldaprevir.
Faldaprevir, an investigational agent for the treatment of hepatitis C, has been the subject of extensive preclinical and clinical evaluation to characterize its pharmacokinetic properties. This technical guide provides a detailed summary of the absorption, distribution, metabolism, and excretion (ADME) of faldaprevir sodium, intended for researchers, scientists, and drug development professionals. The information is compiled from a comprehensive review of published in vitro and in vivo studies.
Absorption
Faldaprevir is orally administered and exhibits slow absorption, with time to maximum plasma concentration (Tmax) typically observed between 2 to 6 hours post-dose.[1][2] Pharmacokinetic studies have demonstrated a more than dose-proportional increase in systemic exposure (AUC and Cmax) with increasing doses, suggesting saturation of a clearance mechanism at higher concentrations.[3][4] The presence of a high-fat breakfast has been shown to have a minimal effect on the systemic exposure of faldaprevir, increasing it by approximately 14%.[3][5]
In Vitro Permeability
In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have characterized faldaprevir as having good permeability.[6]
Table 1: Key Pharmacokinetic Parameters of Faldaprevir Following Oral Administration
| Parameter | Value | Species | Study Conditions | Reference(s) |
| Tmax (median) | 2 - 6 hours | Human | Single and multiple doses | [1][2] |
| Half-life (t1/2) | 20 - 30 hours | Human (HCV-infected patients) | Multiple doses | [4][7] |
| Food Effect | 14% increase in exposure with high-fat breakfast | Human | Single dose | [3][5] |
| Dose Proportionality | Supra-proportional increase in AUC and Cmax with dose | Human | Single ascending doses (4-1200 mg) | [3] |
| Caco-2 Permeability (Papp A-B) | 2.1 x 10-6 cm/s | In vitro | pH 7.4 | [6] |
| Caco-2 Efflux Ratio | 4.8 | In vitro | [6] |
Distribution
Faldaprevir exhibits extensive distribution into tissues, with a particularly high concentration in the liver, the target organ for its antiviral activity.[1][3] Studies have shown that liver concentrations of faldaprevir can be 22- to 35-fold higher than those observed in plasma.[1][2] This significant liver enrichment is thought to be mediated by active uptake transporters.[1][8]
Faldaprevir is highly bound to plasma proteins, with a bound fraction exceeding 99%.[7] This high degree of protein binding is consistent across individuals with normal and impaired renal function.[7]
Table 2: Distribution Characteristics of Faldaprevir
| Parameter | Value | Species/System | Method | Reference(s) |
| Plasma Protein Binding | > 99% | Human | Equilibrium Dialysis | [7] |
| Liver Enrichment | 22- to 35-fold higher than plasma | Human (inferred from in vitro) | HepatoPac co-cultured hepatocytes | [1][2] |
| Apparent Volume of Distribution (Vz/F) | Not explicitly stated, but expected to be large given tissue distribution | Human | Non-compartmental analysis | [9] |
Metabolism
The metabolism of faldaprevir has been characterized in both in vitro and in vivo systems. The primary metabolic pathway in humans involves oxidation, leading to the formation of two major hydroxylated metabolites, designated as M2a and M2b.[8][9] These metabolites are predominantly found in feces and account for a significant portion of the administered dose.[9] In contrast to humans, glucuronidation is the major metabolic pathway in rats.[10][11] Direct glucuronidation of faldaprevir is considered a minor pathway in humans.[8]
The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as the primary enzyme responsible for the metabolism of faldaprevir.[3][9] Faldaprevir itself is a weak to moderate inhibitor of CYP3A4 and a weak inhibitor of CYP2C9.[12]
Table 3: Metabolites of Faldaprevir in Humans
| Metabolite | Description | Percentage of Dose in Feces | Location Found | Reference(s) |
| M2a | Monohydroxylated metabolite | ~20.5% | Feces | [9] |
| M2b | Monohydroxylated metabolite | ~20.5% | Feces | [9] |
| Unchanged Faldaprevir | Parent drug | ~50% | Feces | [9] |
Excretion
Faldaprevir and its metabolites are predominantly eliminated from the body via the fecal route.[9] A human mass balance study using radiolabeled [¹⁴C]faldaprevir demonstrated that the vast majority of the administered radioactivity (mean 98.7%) was recovered in the feces.[9] Urinary excretion of radioactivity was negligible, accounting for only 0.113% of the dose.[9] Unchanged faldaprevir was the major component found in feces, constituting approximately 50% of the administered dose.[9] The two major hydroxylated metabolites, M2a and M2b, together accounted for about 41% of the dose in feces.[9]
Table 4: Excretion of Faldaprevir and its Metabolites in Humans
| Route of Excretion | Percentage of Administered Dose | Major Components | Reference(s) |
| Feces | 98.7% | Unchanged Faldaprevir, M2a, M2b | [9] |
| Urine | 0.113% | Negligible radioactivity | [9] |
Signaling Pathways and Experimental Workflows
Faldaprevir Metabolic Pathway
The metabolic conversion of faldaprevir is primarily mediated by CYP3A4, leading to the formation of hydroxylated metabolites.
Caption: Proposed primary metabolic pathway of faldaprevir in humans.
Hepatic Disposition of Faldaprevir
The disposition of faldaprevir in the liver involves uptake by transporters, metabolism by CYP3A4, and efflux of the parent drug and its metabolites.
Caption: Key transporters and enzymes involved in the hepatic disposition of faldaprevir.
Experimental Workflow for Human Mass Balance Study
The human mass balance study is a critical experiment to determine the routes of excretion and metabolic fate of a drug.
Caption: Workflow for the human mass balance and metabolism study of faldaprevir.
Experimental Protocols
Human Mass Balance Study
-
Subjects: Healthy male volunteers.
-
Dosing Regimen: A single oral dose of 240 mg [¹⁴C]faldaprevir (containing 100 µCi) was administered after a lead-in period of non-radiolabeled faldaprevir to achieve steady-state concentrations.[9]
-
Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to 312 hours post-dose.[9]
-
Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.[9]
-
Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were determined using radiochromatography. Structural elucidation of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Caco-2 Permeability Assay
-
Cell Line: Human colon adenocarcinoma Caco-2 cells were cultured on semipermeable filter supports for approximately 21 days to form a differentiated monolayer.
-
Assay Procedure: The permeability of faldaprevir was assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the donor chamber, and its appearance in the receiver chamber was monitored over time.
-
Analysis: Concentrations of faldaprevir in the donor and receiver compartments were quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The efflux ratio (Papp B-A / Papp A-B) was determined to assess the involvement of active efflux transporters.[6]
In Vitro Metabolism using Human Liver Microsomes
-
Test System: Pooled human liver microsomes.
-
Incubation: Faldaprevir was incubated with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.
-
Reaction Termination and Analysis: The reaction was stopped at various time points by the addition of an organic solvent. The disappearance of the parent drug and the formation of metabolites were monitored by LC-MS/MS.
-
Data Analysis: The rate of metabolism was determined, and the intrinsic clearance was calculated.
Cytochrome P450 Inhibition Assay
-
Enzyme Source: Recombinant human CYP enzymes or human liver microsomes.
-
Assay: Faldaprevir was co-incubated with a specific CYP probe substrate. The formation of the probe substrate's metabolite was measured in the presence and absence of faldaprevir.
-
Analysis: The IC50 value (the concentration of faldaprevir that causes 50% inhibition of the enzyme activity) was determined.[3]
Transporter Substrate and Inhibition Assays (e.g., OATP1B1, P-gp)
-
Test System: Cell lines overexpressing the specific transporter of interest (e.g., HEK293-OATP1B1) or membrane vesicles.
-
Substrate Assessment: The uptake of faldaprevir into the transporter-expressing cells was measured and compared to control cells.
-
Inhibition Assessment: The ability of faldaprevir to inhibit the transport of a known probe substrate for the transporter was evaluated.
-
Analysis: The concentration of the test compound or probe substrate was quantified by LC-MS/MS or by using a radiolabeled compound. Kinetic parameters (Km, Vmax for substrates; IC50 for inhibitors) were determined.[3]
Conclusion
This compound exhibits a pharmacokinetic profile characterized by slow oral absorption, extensive distribution with high liver partitioning, metabolism primarily through CYP3A4-mediated oxidation, and predominant excretion in the feces as both unchanged drug and hydroxylated metabolites. Its interaction with CYP3A4 and drug transporters like OATP1B1 and P-gp are important considerations for potential drug-drug interactions. The detailed ADME characteristics outlined in this guide provide a crucial foundation for the continued development and clinical application of faldaprevir and other drugs in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Interactions of the hepatitis C virus protease inhibitor faldaprevir with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Faldaprevir Sodium's Inhibition of Hepatitis C Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the mechanism by which faldaprevir sodium inhibits Hepatitis C Virus (HCV) replication. It includes summaries of its in vitro potency, detailed experimental protocols for key assays, and an analysis of resistance profiles.
Executive Summary
Faldaprevir (formerly BI 201335) is a potent, second-generation, selective, noncovalent, and competitive inhibitor of the HCV NS3/4A protease.[1][2] This protease is a viral enzyme essential for the proteolytic processing of the HCV polyprotein, a critical step in the viral replication cycle. Faldaprevir demonstrates significant potency against HCV genotype 1, with activity against other genotypes as well. Its mechanism of action, favorable in vitro profile, and distinct resistance pattern compared to first-generation inhibitors have established it as a key compound in the study of HCV therapeutics.
Mechanism of Action: Inhibition of NS3/4A Protease
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A serine protease is responsible for four of these critical cleavages (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), making it indispensable for the formation of the viral replication complex.[3][4]
Faldaprevir acts as a peptidomimetic inhibitor, binding tightly but non-covalently to the active site of the NS3/4A protease.[1][2] This competitive inhibition blocks the access of the natural polyprotein substrate to the enzyme's catalytic triad, thereby preventing viral polyprotein processing and halting the replication cascade.
Quantitative In Vitro Potency
Faldaprevir's inhibitory activity has been quantified through both enzymatic and cell-based assays. The inhibition constant (Ki) measures the potency against the isolated NS3/4A enzyme, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context using HCV replicon systems.
| Parameter | HCV Genotype/Subtype | Value (nM) | Assay Type |
| Ki | Genotype 1a | 2.6 | Biochemical Protease Assay |
| Ki | Genotype 1b | 2.0 | Biochemical Protease Assay |
| Ki Range | Genotypes 2-6 | 2 - 230 | Biochemical Protease Assay |
| EC50 | Genotype 1a | 6.5 | HCV Replicon Assay |
| EC50 | Genotype 1b | 3.1 | HCV Replicon Assay |
| Data compiled from references[2][5]. |
Experimental Protocols
The characterization of faldaprevir relies on two primary in vitro assays: the biochemical NS3/4A protease inhibition assay and the cell-based HCV replicon assay.
Biochemical NS3/4A Protease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant NS3/4A protease.
Objective: To determine the inhibition constant (Ki) of faldaprevir against HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant full-length HCV NS3/4A protease is used. The substrate is typically a synthetic peptide containing a specific NS3 cleavage site, flanked by a fluorophore and a quencher (FRET substrate).
-
Assay Buffer: Reactions are performed in a buffer optimized for protease activity, commonly consisting of 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, and 0.1% n-octyl-β-D-glucoside.
-
Procedure: a. The NS3/4A enzyme is pre-incubated with various concentrations of faldaprevir in a 96- or 384-well plate for a defined period at room temperature to allow binding to reach equilibrium. b. The enzymatic reaction is initiated by the addition of the FRET peptide substrate. c. The reaction progress is monitored continuously by measuring the increase in fluorescence on a plate reader (e.g., excitation at 355 nm, emission at 500 nm). Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a quantifiable signal.
-
Data Analysis: Initial reaction velocities are calculated from the linear phase of the progress curves. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as faldaprevir is a potent, low-nanomolar inhibitor.
HCV Replicon Assay
This cell-based assay measures the inhibition of viral RNA replication within human hepatoma cells.
Objective: To determine the half-maximal effective concentration (EC50) of faldaprevir in a cellular environment.
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh-7 or the highly permissive subclone Huh-7.5) are used.[5]
-
Replicon Construct: Cells harbor a subgenomic HCV replicon RNA. This RNA can self-replicate and typically contains a reporter gene (e.g., Luciferase) and a selectable marker (e.g., Neomycin phosphotransferase). Genotype 1a and 1b replicons are commonly used.[6]
-
Procedure: a. Cell Plating: Replicon-harboring cells are seeded into 96-well plates. b. Compound Addition: The cells are treated with a serial dilution of faldaprevir and incubated for 48-72 hours. c. Quantification of Replication: i. Luciferase Assay: If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured with a luminometer.[5] ii. RT-qPCR: Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using real-time quantitative PCR.
-
Data Analysis: The luminescence or RNA levels are plotted against the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the EC50 value. A parallel cytotoxicity assay (e.g., using Calcein AM) is often run to ensure the observed inhibition is not due to general cell toxicity.
References
- 1. opnme.com [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Faldaprevir Sodium In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for the proteolytic processing of the viral polyprotein into mature non-structural proteins essential for viral replication.[1] Inhibition of this protease effectively blocks viral replication, making it a prime target for antiviral therapies. Faldaprevir has demonstrated significant efficacy against HCV, particularly genotypes 1a and 1b.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of Faldaprevir sodium, including enzymatic and cell-based assays, as well as methods for resistance profiling.
Data Presentation: In Vitro Activity of Faldaprevir
The following tables summarize the in vitro antiviral activity of Faldaprevir against various HCV genotypes and common resistance-associated variants (RAVs).
Table 1: Faldaprevir Enzymatic and Replicon-Based Activity
| Assay Type | Target | Genotype | Parameter | Value (nM) |
| Enzymatic Assay | NS3/4A Protease | 1a/1b | IC₅₀ | 5.2[1] |
| Enzymatic Assay | NS3/4A Protease | 1a/1b | Kᵢ | Low nanomolar range[1] |
| Enzymatic Assay | NS3/4A Protease | 2 to 6 | Kᵢ | 2 - 230[1] |
| Replicon Assay | Subgenomic Replicon | 1a | EC₅₀ | 13[1] |
| Replicon Assay | Subgenomic Replicon | 1b | EC₅₀ | 7.1[1] |
Table 2: Faldaprevir Activity Against Common NS3/4A Resistance-Associated Variants
| Genotype | NS3/4A Variant | Fold Change in EC₅₀ (vs. Wild-Type) |
| 1a | R155K | Data not available |
| 1a | D168V | Data not available |
| 1b | D168G | Data not available |
| 1b | D168V | Data not available |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Faldaprevir and the workflows for the described in vitro assays.
Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing polyprotein processing.
Caption: Workflow for the enzymatic HCV NS3/4A protease inhibition assay.
Caption: Workflow for the cell-based HCV replicon inhibition assay.
Experimental Protocols
Enzymatic Assay for HCV NS3/4A Protease Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Reaction: a. In a 384-well plate, add 2 µL of the diluted this compound solution or DMSO (for no-inhibitor and no-enzyme controls). b. Add 18 µL of a pre-mixed solution of NS3/4A protease and the fluorogenic substrate in Assay Buffer to each well. The final concentrations of enzyme and substrate should be optimized for linear reaction kinetics.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[1] Protect the plate from light.
-
Detection: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).
-
Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all wells. b. Normalize the data by setting the average fluorescence of the no-inhibitor control wells to 100% activity and the no-enzyme control to 0% activity. c. Plot the percent inhibition versus the logarithm of the Faldaprevir concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based HCV Replicon Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of HCV RNA replication in a cellular environment.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., Renilla or Firefly luciferase).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
This compound
-
DMSO
-
96-well or 384-well clear-bottom, white-walled plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Plating: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay. Incubate overnight at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the compound dilutions. Include appropriate controls (vehicle control with DMSO only and no-cell control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[1]
-
Luminescence Measurement: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀) of Faldaprevir. This is crucial to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: a. Normalize the luciferase signal to the vehicle control (100% replication). b. Plot the percentage of HCV replication versus the logarithm of the Faldaprevir concentration. c. Calculate the EC₅₀ value using a non-linear regression curve fit. d. Similarly, calculate the CC₅₀ value from the cytotoxicity data. e. Determine the selectivity index (SI) as CC₅₀ / EC₅₀.
In Vitro Resistance Profiling Assay
Objective: To select for and characterize Faldaprevir-resistant HCV replicon variants.
Materials:
-
Huh-7 cells harboring a wild-type HCV subgenomic replicon.
-
Cell culture medium with and without G418.
-
This compound
-
Reagents for RNA extraction, RT-PCR, and DNA sequencing.
Procedure: This protocol describes a method for selecting resistance by passaging cells in the presence of a fixed concentration of the drug.[3]
-
Initiation of Selection: a. Plate Huh-7 replicon cells in multiple flasks. b. Treat the cells with Faldaprevir at a concentration that is 5- to 10-fold the EC₅₀ value. Culture the cells in medium without G418 to avoid confounding selective pressures.[3] c. Culture a parallel flask of cells with vehicle (DMSO) only as a control.
-
Cell Passaging: a. Monitor the cells for signs of growth. Initially, significant cell death may be observed in the drug-treated flasks. b. When the surviving cells reach confluence, passage them into new flasks with fresh medium containing the same concentration of Faldaprevir. c. Continue passaging the cells for several weeks or until robust cell growth is observed in the presence of the drug, indicating the emergence of a resistant population.
-
Characterization of Resistant Variants: a. Phenotypic Analysis: Isolate individual cell clones from the resistant population. Determine the EC₅₀ of Faldaprevir for each clone using the replicon assay described above and compare it to the EC₅₀ for the wild-type replicon. b. Genotypic Analysis: i. Extract total RNA from the resistant cell populations or individual clones. ii. Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon. iii. Sequence the PCR products to identify amino acid substitutions compared to the wild-type sequence.
-
Data Analysis: Correlate the identified mutations in the NS3/4A region with the observed phenotypic resistance (fold-change in EC₅₀). This allows for the identification of resistance-associated variants.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. The enzymatic assay allows for the direct assessment of the inhibitor's potency against its target, the NS3/4A protease. The cell-based replicon assay provides crucial information on the compound's efficacy in a more biologically relevant context, taking into account cell permeability and metabolism. Finally, the resistance profiling assay is essential for understanding the potential for the development of viral resistance, a critical aspect of antiviral drug development. These assays are fundamental tools for researchers in the field of HCV drug discovery and development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Molecular Mechanisms of Resistance to Direct-Acting Antiviral (DAA) Drugs for the Treatment of Hepatitis C Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Faldaprevir Sodium Pharmacokinetic Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Faldaprevir (also known as BI 201335) is a potent, second-generation, selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, crucial for viral replication.[1][2][3] Understanding the pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical development.[1] This document outlines the typical study designs, experimental protocols, and key pharmacokinetic data for faldaprevir sodium in common animal models, providing a guide for researchers in the field of drug development. Preclinical studies have demonstrated faldaprevir's favorable ADME profile across multiple animal species.[1]
Pharmacokinetic Data Summary
Single-dose pharmacokinetic parameters of faldaprevir (BI 201335) have been characterized in rats, dogs, and monkeys. These studies are fundamental for comparing bioavailability and clearance across species and for predicting human pharmacokinetics through allometric scaling.[4] The data reveals that while clearance was highest in rats, the oral bioavailability was comparable across the tested species.[4]
Table 1: Single-Dose Pharmacokinetic Parameters of Faldaprevir (BI 201335) in Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog | Monkey (Rhesus or Cynomolgus) |
| Clearance (CL) | 17 mL/min/kg | 2.6 mL/min/kg | 3.0 mL/min/kg |
| Oral Bioavailability (F) | 29.1% | 35.6% | 25.5% |
| Liver-to-Plasma Ratio (Kp) | 42-fold | Not Reported | Not Reported |
Data sourced from a cross-species pharmacokinetic study of BI 201335.[4]
Experimental Protocols & Methodologies
A robust preclinical pharmacokinetic study design requires meticulous planning and execution, from animal selection to bioanalytical quantification.
Animal Models and Husbandry
-
Species: Common non-rodent species like Beagle dogs and non-human primates (e.g., Rhesus or Cynomolgus monkeys), along with rodent species like Sprague-Dawley rats, are typically used.[4][5]
-
Health Status: All animals should be healthy, disease-free, and acclimated to the laboratory environment before the study commences.
-
Housing: Animals should be housed in conditions compliant with institutional and national guidelines for animal welfare, with controlled temperature, humidity, and light-dark cycles.
-
Fasting: Animals are typically fasted overnight prior to dosing to minimize variability in drug absorption.
Dosing and Administration
-
Formulation: Faldaprevir is often formulated in a solution suitable for oral administration, such as a mixture of polyethylene glycol (PEG), TRIS, and meglumine.[1]
-
Route of Administration: For oral bioavailability studies, both intravenous (IV) and oral (PO) routes are necessary. IV administration is typically via a suitable vein (e.g., cephalic vein in dogs/monkeys, tail vein in rats), while oral dosing is performed via gavage.
-
Dose Levels: Dose levels are determined based on previous toxicology and efficacy studies. For example, a single oral dose of 5 mg/kg has been used in rats to study liver and plasma distribution.[6]
Sample Collection and Processing
-
Biological Matrix: The primary matrix for pharmacokinetic analysis is plasma.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA.[1]
-
Sampling Time Points: A sparse or serial blood sampling schedule is established to adequately characterize the plasma concentration-time profile. Typical time points might include:
-
Pre-dose (0 h)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours.
-
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 1500-2000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is harvested and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of faldaprevir in plasma is almost universally performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) method due to its high sensitivity and selectivity.[1][2][7]
-
Sample Preparation: A common technique is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to crash out proteins.[8] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[7][9]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.[7]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-product ion transition for faldaprevir and its internal standard.
-
-
Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[1][8]
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study for faldaprevir.
Metabolic Pathway
Faldaprevir's metabolism is a key component of its pharmacokinetic profile. In rats, the primary route of metabolism is glucuronidation in the liver.[11] The drug also demonstrates significant liver enrichment, a desirable trait for an HCV therapeutic.[6][11][12]
References
- 1. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in the pharmacokinetics and metabolism of indinavir, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generating an in vitro-in vivo correlation for metabolism and liver enrichment of a hepatitis C virus drug, faldaprevir, using a rat hepatocyte model (HepatoPac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Experimental Application of Faldaprevir Sodium in Drug Combination Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir (formerly BI 201335) is a potent, second-generation, once-daily inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[4][5] By inhibiting this protease, Faldaprevir blocks viral maturation and propagation.[1][6] Although its clinical development was discontinued due to the rapid evolution of even more effective HCV treatments, the extensive research conducted on Faldaprevir in combination therapies provides valuable insights for the continued development of antiviral agents.[1][6] Combination therapy is a cornerstone of modern antiviral strategies, aiming to increase efficacy, shorten treatment duration, and overcome drug resistance.[7][8]
These application notes provide a summary of Faldaprevir's use in drug combination studies and detailed protocols for in vitro experiments to assess the synergistic, additive, or antagonistic effects of Faldaprevir with other antiviral compounds.
Mechanism of Action: HCV NS3/4A Protease Inhibition
Faldaprevir is a peptidomimetic inhibitor that non-covalently binds to the active site of the HCV NS3/4A protease.[2] This binding event blocks the cleavage of the HCV polyprotein, a critical step for the formation of functional viral enzymes and structural proteins.[4][5] The inhibition of this process ultimately suppresses viral replication.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Faldaprevir - Wikipedia [en.wikipedia.org]
- 7. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and experimental therapies for HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Faldaprevir Sodium for the Study of HCV Protease Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing faldaprevir sodium, a potent second-generation NS3/4A protease inhibitor, for investigating the mechanisms of drug resistance in the Hepatitis C virus (HCV). Faldaprevir serves as a critical tool for understanding the genetic and biochemical basis of resistance, aiding in the development of next-generation antiviral therapies.
Introduction to Faldaprevir
Faldaprevir is a selective and reversible inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] It functions by binding to the active site of the protease, thereby preventing the cleavage of the HCV polyprotein into mature viral proteins necessary for the assembly of new virions.[1][2] The development of resistance to direct-acting antivirals (DAAs) like faldaprevir is a significant clinical challenge, primarily driven by the high mutation rate of the HCV RNA-dependent RNA polymerase.[3] Studying these resistance mechanisms is crucial for designing more robust and durable treatment regimens.
Mechanism of Action and Resistance
The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein at four specific sites.[4] Faldaprevir, through its non-covalent interaction with the protease's active site, effectively blocks this process.[1][5] However, specific amino acid substitutions in the NS3 protease domain can reduce the binding affinity of faldaprevir, leading to drug resistance.
The primary resistance-associated substitutions (RASs) observed for faldaprevir are:
These mutations emerge under the selective pressure of the drug and can significantly decrease its efficacy.[6] The study of these and other potential RASs is fundamental to understanding the structural and functional consequences of resistance.
Data Presentation: Faldaprevir Resistance Profile
The following tables summarize the in vitro susceptibility of HCV replicons containing key resistance-associated substitutions to faldaprevir. The data is presented as the fold change in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. An increase in the fold change indicates a decrease in susceptibility to the drug.
Table 1: Faldaprevir EC50 Fold Change for Genotype 1a Resistance-Associated Substitutions
| NS3 Substitution | Fold Change in EC50 vs. WT | Reference(s) |
| R155K | 330 | [6] |
| Q80K | 3 | [9] |
Table 2: Faldaprevir EC50 Fold Change for Genotype 1b Resistance-Associated Substitutions
| NS3 Substitution | Fold Change in EC50 vs. WT | Reference(s) |
| D168V | 1,700 | [6] |
| D168V + S61L | 1,737 | [6] |
| D168A | 24 - 1,260 | [6] |
| D168E | 24 - 1,260 | [6] |
| D168Y | 24 - 1,260 | [6] |
| V170T | 7 | [9] |
Experimental Protocols
Protocol 1: HCV NS3/4A Protease FRET Assay
This biochemical assay measures the direct inhibitory effect of faldaprevir on the enzymatic activity of wild-type and mutant NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer - FRET).[10][11][12] Cleavage of the substrate by the protease results in a measurable increase in fluorescence.
Materials:
-
Recombinant wild-type and mutant HCV NS3/4A protease
-
FRET peptide substrate (e.g., 5-FAM/QXL™520)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)
-
This compound stock solution (in DMSO)
-
96-well or 384-well microplates (black, non-binding surface)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of faldaprevir in assay buffer.
-
In each well of the microplate, add the diluted faldaprevir solution. Include wells with DMSO only as a no-drug control.
-
Add the recombinant NS3/4A protease (wild-type or mutant) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Immediately begin monitoring the fluorescence signal using a plate reader (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™520) in kinetic mode for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) for each concentration of faldaprevir.
-
Determine the IC50 value (the concentration of faldaprevir that inhibits 50% of the protease activity) by plotting the reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the fold resistance by dividing the IC50 of the mutant protease by the IC50 of the wild-type protease.
Protocol 2: HCV Replicon Assay
This cell-based assay assesses the antiviral activity of faldaprevir in a cellular context.[13][14][15] HCV replicons are RNA molecules that can replicate autonomously within human hepatoma (Huh-7) cells.[15] These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.[13][14]
Materials:
-
Huh-7 cells stably harboring wild-type or mutant HCV replicons (e.g., genotype 1a or 1b with a luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound stock solution (in DMSO)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stable replicon-containing Huh-7 cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of faldaprevir in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of faldaprevir. Include wells with medium and DMSO only as a no-drug control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Determine the EC50 value (the concentration of faldaprevir that reduces replicon replication by 50%) by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Calculate the fold resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Protocol 3: In Vitro Selection of Faldaprevir-Resistant HCV Mutants
This protocol is designed to identify novel resistance mutations by culturing HCV replicons in the presence of increasing concentrations of faldaprevir.[16][17]
Materials:
-
Huh-7 cells harboring wild-type HCV replicons
-
Cell culture medium with and without G418
-
This compound
-
Materials for RNA extraction, RT-PCR, and sequencing
Procedure:
-
Culture Huh-7 cells with wild-type replicons in the presence of a low concentration of faldaprevir (e.g., at or slightly above the EC50).
-
Passage the cells continuously, gradually increasing the concentration of faldaprevir over several weeks to months.
-
Monitor the cells for the emergence of resistant colonies that can grow at higher drug concentrations.
-
Once resistant cell populations are established, isolate total RNA from these cells.
-
Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.
-
Sequence the PCR products to identify amino acid substitutions that have emerged in the presence of faldaprevir.
-
Characterize the identified mutations by introducing them into a wild-type replicon via site-directed mutagenesis and assessing their resistance profile using the HCV replicon assay (Protocol 2).
Visualizations
Caption: Mechanism of HCV NS3/4A protease inhibition by faldaprevir.
Caption: Experimental workflow for HCV resistance testing using faldaprevir.
References
- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baseline Polymorphisms and Emergence of Drug Resistance in the NS3/4A Protease of Hepatitis C Virus Genotype 1 following Treatment with Faldaprevir and Pegylated Interferon Alpha 2a/Ribavirin in Phase 2 and Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baseline Hepatitis C Virus (HCV) NS3 Polymorphisms and Their Impact on Treatment Response in Clinical Studies of the HCV NS3 Protease Inhibitor Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. eurogentec.com [eurogentec.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application of Faldaprevir Sodium in High-Throughput Screening Assays
Application Note AN-HTS-001
Introduction
Faldaprevir sodium is a potent, selective, and reversible non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] This protease is a key enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins essential for viral replication.[3][4] The potent and specific nature of Faldaprevir makes it an ideal reference compound for use in high-throughput screening (HTS) campaigns aimed at discovering novel HCV NS3/4A protease inhibitors. This document provides detailed protocols for the application of this compound in both biochemical and cell-based HTS assays.
Faldaprevir has demonstrated high in vitro activity against HCV subgenotypes 1a and 1b.[5][6] Its utility as a control is underscored by its well-characterized potency and mechanism of action. In HTS assays, this compound serves as a positive control to validate assay performance, calculate key assay quality metrics such as the Z' factor and signal-to-background (S/B) ratio, and benchmark the potency of newly identified hit compounds.
Mechanism of Action: Inhibition of HCV Polyprotein Processing
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for four of these cleavages, generating the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[3] By binding to the active site of the NS3/4A protease, Faldaprevir blocks this cleavage process, thereby inhibiting viral replication.
Quantitative Data Summary
The following tables summarize the key in vitro potency and pharmacokinetic parameters of Faldaprevir. This data is essential for designing HTS experiments and interpreting results.
Table 1: In Vitro Potency of Faldaprevir
| Parameter | Genotype 1a | Genotype 1b | Reference(s) |
| Ki (nM) | 2.6 | 2.0 | [1][2] |
| EC50 (nM) | 6.5 | 3.1 | [5][6] |
| EC50 (µM) in SARS-CoV-2 Assay | 23 | N/A | [7][8] |
Table 2: In Vitro Pharmacokinetic Properties of Faldaprevir
| Parameter | Value | Reference(s) |
| Human Plasma Protein Binding (%) | 99.8 | [9] |
| Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | 2.1 | [9] |
| Caco-2 Efflux Ratio | 4.8 | [9] |
| Human Microsomal Stability (% QH) | 17 | [9] |
| CYP2C9 Inhibition (IC50, µM) | 2.8 | [9] |
| CYP2C19 Inhibition (IC50, µM) | 5.8 | [9] |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for HCV NS3/4A Protease Inhibitors using FRET
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay suitable for HTS to identify inhibitors of HCV NS3/4A protease. This compound is used as a reference inhibitor.
Materials:
-
Assay Plate: 384-well, black, low-volume microplate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 10% glycerol, 0.1% n-octyl-β-D-glucoside.
-
Enzyme: Recombinant HCV NS3/4A protease.
-
Substrate: FRET-based peptide substrate with a cleavage site for NS3/4A protease, flanked by a fluorophore and a quencher.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Plate Reader: Capable of measuring fluorescence intensity.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of the 384-well assay plate. Dispense DMSO into the negative control wells.
-
-
Enzyme Addition:
-
Dilute the recombinant NS3/4A protease in assay buffer to the desired final concentration.
-
Dispense 5 µL of the enzyme solution into each well.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to mix.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Dilute the FRET substrate in assay buffer to the desired final concentration.
-
Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Centrifuge the plate briefly.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (Faldaprevir) and negative (DMSO) controls.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the Z' factor to assess assay quality, where a value > 0.5 is considered excellent for HTS.[10]
-
Protocol 2: Cell-Based HTS Assay using an HCV Replicon System
This protocol describes a cell-based assay using a stable HCV replicon cell line that expresses a reporter gene (e.g., luciferase) to quantify viral replication. This compound is used as a reference inhibitor.
Materials:
-
Cell Line: Huh-7 cells stably expressing an HCV subgenomic replicon encoding a luciferase reporter gene.
-
Assay Plate: 384-well, white, clear-bottom tissue culture-treated microplate.
-
Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Luminescence Reagent: Luciferase assay reagent (e.g., Bright-Glo™).
-
Cytotoxicity Reagent: Reagent to measure cell viability (e.g., CellTiter-Glo®).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in culture medium without G418.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate at a density of 5,000 cells/well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Add 50 nL of the compound solutions to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytotoxicity Assay (Optional but Recommended):
-
On a parallel plate prepared under identical conditions, add a cytotoxicity reagent and measure cell viability according to the manufacturer's instructions. This is crucial to identify compounds that inhibit luciferase signal due to toxicity rather than specific antiviral activity.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence intensity using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the controls.
-
Determine the EC50 (50% effective concentration) for active compounds.
-
Determine the CC50 (50% cytotoxic concentration) from the cytotoxicity assay.
-
Calculate the Selectivity Index (SI = CC50/EC50) to prioritize non-toxic, specific inhibitors.
-
Conclusion
This compound is an invaluable tool for the discovery and development of new HCV NS3/4A protease inhibitors. Its high potency, well-defined mechanism of action, and selectivity make it an excellent reference compound for validating and standardizing both biochemical and cell-based high-throughput screening assays. The protocols provided herein offer robust frameworks for the use of this compound in HTS campaigns, enabling the reliable identification and characterization of novel antiviral agents.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput cell-based screening for hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Establishment and application of high throughput screening model for hepatitis C virus NS3-4A protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Faldaprevir Sodium in Small Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent, competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme for HCV replication, responsible for cleaving the viral polyprotein into mature, functional proteins.[3][4] By inhibiting this enzyme, Faldaprevir blocks viral replication.[3] Although the clinical development of Faldaprevir was discontinued in 2014 due to the emergence of more effective HCV therapies, the methodologies for evaluating such compounds in preclinical small animal models remain highly relevant for the development of new antiviral agents.[5]
These application notes provide a detailed overview and protocols for the in vivo efficacy testing of Faldaprevir and other HCV NS3/4A protease inhibitors in small animal models. Due to the limited availability of specific in vivo efficacy data for Faldaprevir in the public domain, this document leverages data and protocols from studies on Telaprevir, a structurally and mechanistically similar HCV NS3/4A protease inhibitor, to provide a representative framework for such experiments.[6]
Mechanism of Action: HCV NS3/4A Protease Inhibition
Faldaprevir, like other NS3/4A protease inhibitors, targets a critical step in the HCV life cycle. The viral genome is translated into a single large polyprotein, which must be cleaved by proteases to release individual viral proteins necessary for replication and assembly of new virions. The HCV NS3/4A serine protease is responsible for four of these cleavages. By binding to the active site of the NS3 protease, Faldaprevir prevents this processing, thereby halting viral replication.[3][7]
Diagram of the HCV replication cycle and the inhibitory action of Faldaprevir.
In Vivo Efficacy Evaluation in Small Animal Models
The evaluation of anti-HCV agents in vivo is challenging due to the virus's limited host range, which is primarily restricted to humans and chimpanzees.[3] To overcome this, chimeric mouse models with humanized livers have been developed. These models involve transplanting human hepatocytes into immunodeficient mice, creating a system that can be productively infected with HCV and is suitable for testing antiviral compounds.[6][8]
Representative Animal Model: uPA+/+/SCID+/+ Mice with Humanized Livers
A well-established model for HCV infection is the urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mouse. In this model, the overexpression of uPA in the mouse liver is toxic to the native hepatocytes, allowing for the engraftment and repopulation of the liver with transplanted human hepatocytes.[6]
Experimental Protocols
The following protocols are based on methodologies used for evaluating the in vivo efficacy of the HCV NS3/4A protease inhibitor Telaprevir in a chimeric mouse model and can be adapted for Faldaprevir or other similar compounds.[6]
Animal Model and HCV Infection
-
Animal Model: uPA+/+/SCID+/+ mice transplanted with human hepatocytes.
-
Housing: Animals should be housed in a specific pathogen-free environment.
-
HCV Inoculum: Human serum positive for HCV genotype 1b.
-
Infection Procedure:
-
Confirm high levels of human hepatocyte repopulation in the mice via measurement of human albumin in the serum.
-
Intravenously inject the mice with the HCV-positive human serum.
-
Monitor HCV RNA levels in the serum weekly to confirm the establishment of a stable infection (typically 6-8 weeks post-inoculation).
-
Drug Administration
-
Compound: Faldaprevir sodium (or other test articles).
-
Formulation: The drug should be formulated in a vehicle suitable for oral administration (e.g., a solution or suspension).
-
Dosing:
-
Determine the appropriate dose levels based on prior pharmacokinetic and tolerability studies. For a representative study with Telaprevir, doses ranged from 30 to 300 mg/kg.[6]
-
Administer the drug orally (e.g., by gavage) at the determined dose and frequency (e.g., twice daily).
-
A vehicle control group should be included in the study design.
-
Efficacy Assessment
-
Primary Endpoint: Reduction in serum HCV RNA levels.
-
Sample Collection: Collect blood samples at regular intervals (e.g., baseline, and at various time points during and after treatment).
-
HCV RNA Quantification:
-
Isolate RNA from serum samples.
-
Perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to determine the HCV RNA copy number.
-
-
Secondary Endpoints (Optional):
-
Measurement of drug concentration in plasma and liver tissue to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.
-
Analysis of viral sequences for the emergence of resistance mutations.
-
Assessment of liver enzyme levels (e.g., ALT) as a marker of liver health.
-
General experimental workflow for in vivo efficacy testing of Faldaprevir.
Data Presentation
The quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: In Vivo Antiviral Efficacy of Telaprevir in HCV-Infected Humanized Mice
(Note: This data is for Telaprevir and is presented as a representative example for an HCV NS3/4A protease inhibitor.)[6]
| Treatment Group (Dose, mg/kg, twice daily) | Duration of Treatment (days) | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA Reduction from Baseline (log10 IU/mL) |
| Vehicle Control | 10 | 6.5 | 0.1 |
| Telaprevir (30) | 10 | 6.4 | 1.5 |
| Telaprevir (100) | 10 | 6.6 | 2.5 |
| Telaprevir (300) | 10 | 6.5 | 3.0 |
Table 2: Pharmacokinetic Parameters of Telaprevir in Humanized Mice
(Note: This data is for Telaprevir and is presented as a representative example.)[6]
| Dose (mg/kg) | Plasma Cmax (µg/mL) | Liver Cmax (µg/g) | Liver-to-Plasma Ratio |
| 100 | 2.5 | 10.0 | 4.0 |
| 300 | 7.0 | 28.0 | 4.0 |
Conclusion
The methodologies and protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of Faldaprevir and other HCV NS3/4A protease inhibitors. The use of chimeric mice with humanized livers is a critical tool for assessing the antiviral efficacy of compounds targeting HCV. While specific in vivo efficacy data for Faldaprevir is not publicly available, the provided data for the analogous compound Telaprevir demonstrates the expected dose-dependent reduction in viral load that would be a key endpoint in such studies.[6] Careful design and execution of these experiments are essential for the successful development of novel antiviral therapies.
References
- 1. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Analysis of Hepatitis C Virus Decline during Treatment with the Protease Inhibitor Danoprevir Using a Multiscale Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Faldaprevir Sodium for In Vitro Research
Introduction
Faldaprevir (formerly BI 201335) is a potent, second-generation, noncovalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[4][5] By blocking this crucial step, Faldaprevir effectively inhibits HCV RNA replication, demonstrating high efficacy against genotypes 1a and 1b.[6] These application notes provide detailed protocols for the preparation and use of Faldaprevir sodium in common in vitro experimental settings, intended for researchers in virology and drug development.
Physicochemical and In Vitro Properties
Faldaprevir's activity is characterized by low nanomolar inhibition constants (Ki) and effective concentrations (EC50) in cell-based replicon assays. Its properties make it a valuable tool for studying HCV replication and for screening other potential antiviral compounds.
| Parameter | Value | Genotype/Condition | Source |
| Molecular Weight | 869.83 g/mol (Free Base) | N/A | [1][3] |
| Mechanism of Action | Noncovalent Competitive Inhibitor | HCV NS3/4A Protease | [1] |
| Ki (Inhibition Constant) | 2.6 nM | Genotype 1a | [6] |
| 2.0 nM | Genotype 1b | [6] | |
| IC50 (Enzymatic Assay) | 5.2 nM | NS3/NS4A Heterodimer | [1] |
| EC50 (Replicon Assay) | 13 nM | Genotype 1a (Huh7 cells) | [1] |
| 7.1 nM | Genotype 1b (Huh7 cells) | [1] | |
| 6.5 nM | Genotype 1a | [2][6] | |
| 3.1 nM | Genotype 1b | [2][6] | |
| Aqueous Solubility | 8.1 µg/mL | @ pH 7 | [1] |
| DMSO Solubility | ≥ 4 mg/mL (4.6 mM) | Sonication recommended | [7] |
Stock Solution Preparation and Storage
Proper preparation and storage of Faldaprevir stock solutions are critical to ensure compound integrity and experimental reproducibility. DMSO is the recommended solvent for primary stock solutions.
Protocol 2.1: Preparation of a 10 mM Faldaprevir Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. Note: The molecular weight of the salt form may differ from the free base; refer to the manufacturer's label.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution, as recommended for this compound.[7]
-
Aliquotting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
Storage: Store the aliquots under nitrogen if possible.[6] For long-term storage (up to 6 months), use –80°C.[6] For short-term storage (up to 1 month), –20°C is sufficient.[6] Always protect the solution from light.[6]
Mechanism of Action: Inhibition of HCV Polyprotein Processing
Faldaprevir targets the HCV NS3/4A serine protease. Following translation of the viral RNA, this protease is responsible for cleaving the HCV polyprotein at multiple sites to release individual non-structural proteins (NS4A, NS4B, NS5A, NS5B). These proteins are essential for forming the viral replication complex. Faldaprevir noncovalently binds to the active site of the NS3 protease, blocking this cleavage and halting the viral life cycle.[1][4][5]
Caption: Faldaprevir inhibits HCV replication by blocking the NS3/4A protease.
Experimental Protocols and Workflow
The following are generalized protocols for two common in vitro assays used to evaluate Faldaprevir's activity. Researchers should optimize conditions based on their specific instrumentation and reagents.
Caption: General workflow for in vitro evaluation of Faldaprevir.
Protocol 4.1: HCV Replicon Assay (Cell-Based)
This assay measures the ability of Faldaprevir to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh7) that harbors an HCV replicon, often containing a reporter gene like luciferase.
-
Objective: To determine the EC50 value of Faldaprevir in a cell-based model.
-
Materials:
-
Huh7 cells harboring an HCV genotype 1a or 1b replicon with a luciferase reporter.
-
Complete cell culture medium (e.g., DMEM, 10% FBS, antibiotics).
-
Faldaprevir serial dilutions (prepared from DMSO stock).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed Huh7 replicon cells into 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Compound Addition: Remove the seeding medium and add fresh medium containing the serial dilutions of Faldaprevir. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Lysis and Luminescence Reading: After incubation, remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells. Plot the normalized values against the logarithm of Faldaprevir concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 4.2: NS3/NS4A Protease Enzymatic Assay (Biochemical)
This is a direct biochemical assay to measure the inhibition of the purified NS3/NS4A enzyme.
-
Objective: To determine the IC50 value of Faldaprevir against the isolated protease.
-
Materials:
-
Purified, recombinant HCV NS3/NS4A protease.
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).
-
Assay buffer (specific to the enzyme, typically containing Tris-HCl, NaCl, DTT, and glycerol).
-
Faldaprevir serial dilutions.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Reagent Preparation: Prepare solutions of the NS3/NS4A enzyme and the fluorogenic substrate in assay buffer.
-
Compound Plating: Add the Faldaprevir serial dilutions to the wells of the 384-well plate.
-
Enzyme Addition: Add the NS3/NS4A enzyme solution to all wells and incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation and Reading: Incubate for 60 minutes at 37°C.[1] Measure the fluorescence signal at appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each Faldaprevir concentration relative to vehicle controls. Plot the percent inhibition against the logarithm of concentration and fit the data to determine the IC50 value.
-
In Vitro ADME/Tox Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Faldaprevir is crucial for interpreting in vitro results and predicting in vivo behavior.
| Parameter | Value | System/Condition | Source |
| Caco-2 Permeability (Papp A→B) | 2.1 x 10⁻⁶ cm/s | @ pH 7.4 | [1] |
| Caco-2 Efflux Ratio | 4.8 | [1] | |
| Microsomal Stability (% QH) | 17% | Human | [1] |
| <5.6% | Rat | [1] | |
| <10.9% | Dog | [1] | |
| Plasma Protein Binding | 99.8% | Human | [1] |
| CYP Inhibition (IC50) | >30 µM | CYP1A2, CYP2D6 | [1] |
| 2.8 µM | CYP2C9 | [1] | |
| 5.8 µM | CYP2C19 | [1] |
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faldaprevir - Wikipedia [en.wikipedia.org]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Faldaprevir | Selective HCV NS3/4A protease inhibitor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Optimizing Faldaprevir sodium concentration in cell culture assays
Welcome to the technical support center for the use of Faldaprevir sodium in cell culture-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Faldaprevir and how does it work?
Faldaprevir is a potent, second-generation, non-covalent peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[2][3][4] By blocking this enzyme, Faldaprevir prevents viral maturation and effectively suppresses HCV replication.[5]
Q2: What is a recommended starting concentration for Faldaprevir in cell culture?
A recommended starting point is to perform a dose-response experiment ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Published in vitro 50% effective concentration (EC50) values for Faldaprevir are in the low nanomolar range, specifically around 6.5 nM for HCV subgenotype 1a and 3.1 nM for 1b.[1] Your optimal concentration will depend on the specific cell line (e.g., Huh-7, Huh-7.5), HCV replicon or virus strain, and assay conditions.[6][7][8]
Q3: What is the best solvent to use for this compound?
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving compounds like Faldaprevir for in vitro assays.[9] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[10][11][12]
Q4: How should I store my Faldaprevir stock solution?
Faldaprevir stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, water absorption can occur, potentially affecting compound stability over time.[13]
Q5: What are potential off-target effects of Faldaprevir or other protease inhibitors?
While Faldaprevir is highly specific for the HCV NS3/4A protease, high concentrations of any compound can lead to off-target effects or non-specific cytotoxicity.[14][15] Side effects noted in clinical use of protease inhibitors include nausea, rash, and diarrhea.[5][16] In cell culture, it is essential to distinguish between specific antiviral activity and general cytotoxicity by running parallel cytotoxicity assays.
Quantitative Data Summary
Optimizing Faldaprevir concentration requires balancing its antiviral efficacy with its potential cytotoxicity. The tables below summarize key quantitative parameters.
Table 1: Antiviral Activity of Faldaprevir
| HCV Genotype | EC50 (nM) | Cell System | Reference |
| Subgenotype 1a | 6.5 | In vitro assay | [1] |
| Subgenotype 1b | 3.1 | In vitro assay | [1] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.[17][18]
Table 2: Cytotoxicity and Therapeutic Index
| Parameter | Definition | Importance |
| CC50 | 50% Cytotoxic Concentration | The concentration that kills 50% of host cells. A higher CC50 is desirable.[18][19] |
| SI | Selectivity Index (CC50 / EC50) | Measures the therapeutic window of a drug. A higher SI value indicates a safer, more specific compound.[19] |
Troubleshooting Guides
Use the following table to diagnose and resolve common issues encountered when optimizing Faldaprevir concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity Observed | • Compound concentration is too high.• DMSO concentration in media is >0.5%.• Cell line is particularly sensitive.• Compound degradation or contamination. | • Lower the concentration range in your dose-response curve.• Ensure the final DMSO concentration is minimal and consistent across all wells, including controls.• Perform a CC50 assay to determine the cytotoxic profile in your specific cell line.• Use fresh aliquots of Faldaprevir; verify stock solution integrity. |
| Low or No Antiviral Activity | • Faldaprevir concentration is too low.• Inactive Faldaprevir due to improper storage (e.g., multiple freeze-thaws).• Issues with the HCV replicon or virus system (e.g., low replication levels, resistant strain).[20][21]• Problems with the assay readout (e.g., reporter enzyme, qPCR). | • Increase the concentration range of Faldaprevir.• Prepare fresh dilutions from a new stock aliquot.• Verify the replication efficiency of your positive controls.• Sequence the NS3 region of your replicon to check for resistance-associated substitutions (RASs).[20][22]• Validate all assay reagents and instruments. |
| Inconsistent Results Between Experiments | • Variation in cell seeding density.[23]• Inconsistent incubation times.• Passage number of cells (cell characteristics can change over time).[6]• Pipetting errors during serial dilutions. | • Standardize cell seeding protocols and ensure even cell distribution.• Maintain consistent timing for drug treatment and assay readouts.• Use cells within a defined, low passage number range for all experiments.• Calibrate pipettes and use careful technique. Prepare master mixes where possible. |
Methodologies & Experimental Protocols
Protocol: Determining the 50% Cytotoxic Concentration (CC50)
This protocol uses the MTT assay to measure cell viability.
-
Cell Seeding: Seed Huh-7 or a related hepatoma cell line in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.[23]
-
Compound Preparation: Prepare a 2-fold serial dilution of Faldaprevir in culture medium, starting from a high concentration (e.g., 50 µM). Also prepare a "vehicle control" with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and use non-linear regression analysis to determine the CC50 value.
Protocol: HCV Replicon Assay for Antiviral Activity (EC50)
This protocol is for cells stably expressing an HCV replicon with a reporter gene (e.g., Luciferase).
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) in a 96-well plate at a density that allows for growth during the assay period. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of Faldaprevir at concentrations well below the determined CC50. A range from 0.1 nM to 1000 nM is a good starting point.
-
Treatment: Add the drug dilutions to the cells. Include appropriate positive (no drug) and negative (a known replication-defective replicon or a different inhibitor) controls.
-
Incubation: Incubate for 48-72 hours to allow the drug to act on viral replication.
-
Readout: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Calculation: Normalize the reporter signal to the no-drug control. Plot the percent inhibition against the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the EC50 value.
Visual Guides: Diagrams and Workflows
Faldaprevir's Mechanism of Action
Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Workflow for Optimizing Faldaprevir Concentration
Caption: A stepwise workflow for determining the optimal Faldaprevir concentration.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common experimental issues.
References
- 1. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new drugs for Hepatitis C Virus (HCV) Infection? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. actaclinica.eu [actaclinica.eu]
- 8. High density Huh7.5 cell hollow fiber bioreactor culture for high-yield production of hepatitis C virus and studies of antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV: Guide to Protease Inhibitors [healthline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hcvguidelines.org [hcvguidelines.org]
- 22. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 23. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
Technical Support Center: Overcoming Faldaprevir Sodium Resistance in HCV Replicon Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming faldaprevir sodium resistance in Hepatitis C Virus (HCV) replicon models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Faldaprevir is a second-generation, reversible, non-covalent inhibitor of the HCV NS3/4A protease. The NS3/4A protease is a crucial enzyme for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins. By binding to the active site of the protease, faldaprevir blocks this cleavage process, thereby inhibiting viral replication.
Q2: We are observing a loss of faldaprevir efficacy in our long-term replicon experiments. What could be the cause?
The most likely cause is the emergence of drug-resistant HCV variants. Due to the high mutation rate of the HCV RNA-dependent RNA polymerase, mutations can arise in the NS3/4A protease gene that reduce the binding affinity of faldaprevir.
Q3: What are the key amino acid mutations in the NS3/4A protease that confer resistance to faldaprevir?
The primary resistance-associated variants (RAVs) for faldaprevir are located at amino acid positions R155 and D168 of the NS3 protease. Specifically:
-
In HCV genotype 1a, the R155K (Arginine to Lysine) substitution is the predominant RAV.[1]
-
In HCV genotype 1b, substitutions at position D168 (Aspartic acid), most commonly D168V (to Valine), are the key RAVs.[1]
Other substitutions at these positions, such as R155S and D168A/E/Y, have also been observed.[1]
Q4: How significant is the resistance conferred by these mutations?
The level of resistance can be substantial. In vitro studies using HCV replicon systems have demonstrated high fold-changes in the EC50 value (the concentration of the drug that inhibits 50% of viral replication) for these mutants compared to the wild-type virus. For instance, the D168V mutation in genotype 1b can increase the faldaprevir EC50 by approximately 1,700-fold, while the R155K mutation in genotype 1a can lead to a 330-fold increase.[1]
Q5: We have identified a novel mutation, S61L, in our faldaprevir-resistant replicons in combination with D168V. Does this new mutation further increase resistance?
The NS3 S61L substitution has been observed to emerge as a covariant with D168V. However, in vitro characterization has shown that the S61L mutation in combination with D168V has a minimal impact on faldaprevir susceptibility compared to the D168V mutation alone, with only about a 1.5-fold difference.[2]
Q6: Are there strategies to overcome faldaprevir resistance in our experimental models?
Yes, several strategies can be employed:
-
Combination Therapy: Combining faldaprevir with other direct-acting antivirals (DAAs) that have different mechanisms of action can suppress the emergence of resistant variants. This includes inhibitors of other viral targets like the NS5A protein or the NS5B polymerase.
-
Second-Generation Protease Inhibitors: Testing newer generation NS3/4A protease inhibitors that have demonstrated efficacy against faldaprevir-resistant mutants is a viable strategy.
-
Fitness of Resistant Mutants: In the absence of drug pressure, some resistant variants, such as D168V, may exhibit reduced replicative fitness compared to the wild-type virus. This can be investigated by passaging the resistant replicons without the inhibitor. The median time to loss of D168 RAVs in patients who did not achieve a sustained virologic response was observed to be 5 months, which is shorter than the 14 months for R155 RAVs, suggesting D168V is less fit than R155K in the absence of faldaprevir selective pressure.[2]
Troubleshooting Guides
Low or No Signal in Luciferase-Based Replicon Assay
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | - Verify the quality and concentration of your plasmid DNA. Use transfection-quality DNA preparation kits to minimize endotoxins.[3] - Optimize the ratio of plasmid DNA to transfection reagent.[4] - Ensure cells are at the optimal confluency for transfection. |
| Ineffective Reagents | - Check the expiration dates of all reagents, especially the luciferase substrate. - Prepare fresh luciferin and coelenterazine solutions and protect them from light.[4] |
| Weak Promoter Activity | - If using a custom replicon construct, consider replacing a weak promoter with a stronger one, such as a CMV or SV40 promoter.[3] |
| Cell Health Issues | - Ensure cells are healthy and not contaminated. - Use cells at a low passage number. |
| Instrument Settings | - Increase the integration time on the luminometer to enhance signal detection.[5] |
High Background or Variability in Luciferase Assay
| Potential Cause | Troubleshooting Steps |
| Contamination | - Use freshly prepared reagents and sterile techniques.[4] |
| Plate Type | - Use white, opaque-walled plates for luminescence assays to prevent crosstalk between wells.[3] |
| Pipetting Errors | - Prepare a master mix of reagents to be added to all wells to ensure consistency. - Use a calibrated multichannel pipette.[4] |
| Signal Saturation | - If the signal is too high, dilute the cell lysate before adding the luciferase substrate.[6] - Reduce the amount of plasmid DNA used for transfection if using a very strong promoter.[3] |
| Lack of Normalization | - Use a dual-luciferase assay system with a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[4] |
Failure to Establish Stable Replicon Cell Lines
| Potential Cause | Troubleshooting Steps |
| Low Replicon Replication Capacity | - Ensure your replicon construct contains adaptive mutations that enhance replication in the chosen cell line (e.g., Huh-7).[7] - The presence of reporter genes like luciferase can sometimes reduce replication efficiency.[7] |
| Incorrect G418 Concentration | - Titrate the optimal concentration of G418 for your specific cell line to ensure effective selection without excessive toxicity. |
| Cell Line Permissiveness | - Use a highly permissive cell line, such as Huh-7.5 or Huh-7 Lunet cells.[8] - Consider "curing" a cell line that previously supported replicon replication with interferons, as these cells can become more permissive.[7] |
| Cell Death During Selection | - Change the selection medium regularly (every 2-3 days) to remove dead cells and maintain the antibiotic concentration. |
Data Presentation
Table 1: In Vitro Activity of Faldaprevir against Wild-Type and Resistant HCV Genotype 1 Replicons
| HCV Genotype | NS3/4A Mutation | Faldaprevir EC50 Fold-Change vs. Wild-Type | Reference |
| 1a | R155K | 330 | [1] |
| 1b | D168V | 1,700 | [1] |
| 1b | S61L + D168V | ~1,737 | [1] |
Table 2: Comparative In Vitro Activity of Second-Generation Protease Inhibitors against Faldaprevir-Resistant Mutants
| Protease Inhibitor | HCV Genotype | NS3/4A Mutation | Ki (nM) | EC50 Fold-Change vs. Wild-Type | Reference |
| Grazoprevir | 1b | R155K | 0.07 | - | |
| 1b | D168V | 0.14 | - | ||
| 1b | D168Y | 0.30 | - | ||
| 1b | A156T | 5.3 | - | ||
| 1b | A156V | 12 | - | ||
| Voxilaprevir | 1-4 | A156L/T/V | - | >100 | [9] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for Drug Susceptibility
This protocol describes a transient assay to determine the 50% effective concentration (EC50) of an antiviral compound against an HCV replicon expressing a luciferase reporter.
Materials:
-
Huh-7.5 cells or other highly permissive cell line
-
DMEM complete medium (with 10% FBS, penicillin/streptomycin)
-
HCV replicon plasmid DNA (with a luciferase reporter gene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, opaque-walled tissue culture plates
-
Antiviral compound (e.g., faldaprevir)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a 96-well white, opaque-walled plate at a density that will result in 80-90% confluency at the time of transfection. Incubate overnight at 37°C with 5% CO2.
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
For a dual-luciferase assay, co-transfect the HCV replicon plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase).
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete DMEM.
-
-
Drug Treatment:
-
24 hours post-transfection, prepare serial dilutions of the antiviral compound in complete DMEM.
-
Remove the medium from the cells and add the diluted compound. Include a "no drug" control (vehicle only).
-
Incubate for 48-72 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Following the manufacturer's protocol, add the luciferase assay reagent II (firefly luciferase substrate) to each well and measure the luminescence.
-
Add the Stop & Glo® reagent (to quench the firefly signal and provide the Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Generation of Stable HCV Replicon Cell Lines
This protocol outlines the selection of a stable cell line that continuously replicates an HCV replicon containing a selectable marker (e.g., neomycin resistance gene).
Materials:
-
Huh-7 or other permissive cell line
-
DMEM complete medium
-
HCV replicon plasmid DNA (with a selectable marker like the neomycin resistance gene, neo)
-
In vitro transcription kit
-
Electroporation system and cuvettes
-
G418 (Geneticin)
-
6-well and 10 cm tissue culture plates
Procedure:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the HCV replicon plasmid downstream of the 3' NTR.
-
Purify the linearized plasmid DNA.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit.
-
Purify the transcribed RNA.
-
-
Electroporation:
-
Prepare a single-cell suspension of Huh-7 cells in a suitable electroporation buffer.
-
Mix a defined amount of the in vitro transcribed RNA with the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver the electric pulse according to the electroporator's instructions.
-
Immediately transfer the electroporated cells to a 10 cm plate with fresh complete DMEM and incubate overnight.
-
-
G418 Selection:
-
24 hours post-electroporation, replace the medium with complete DMEM containing the predetermined optimal concentration of G418.
-
Continue to culture the cells, replacing the G418-containing medium every 2-3 days.
-
Monitor the cells for the formation of G418-resistant colonies. This process can take 2-4 weeks.[10][11]
-
-
Colony Picking and Expansion:
-
Once colonies are visible, wash the plate with PBS.
-
Using a cloning cylinder or a sterile pipette tip, isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing G418 selection medium.
-
Expand the clonal cell lines and maintain them in medium containing G418.
-
-
Characterization of Stable Cell Lines:
-
Confirm the presence and replication of the HCV replicon RNA using RT-qPCR.
-
Verify the expression of HCV proteins (e.g., NS5A) by Western blotting or immunofluorescence.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Development of faldaprevir resistance.
Caption: Workflow for addressing faldaprevir resistance.
References
- 1. Baseline Polymorphisms and Emergence of Drug Resistance in the NS3/4A Protease of Hepatitis C Virus Genotype 1 following Treatment with Faldaprevir and Pegylated Interferon Alpha 2a/Ribavirin in Phase 2 and Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baseline Polymorphisms and Emergence of Drug Resistance in the NS3/4A Protease of Hepatitis C Virus Genotype 1 following Treatment with Faldaprevir and Pegylated Interferon Alpha 2a/Ribavirin in Phase 2 and Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vitro-In Vivo Correlation (IVIVC) of Faldaprevir Sodium Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro-in vivo correlation (IVIVC) of Faldaprevir sodium studies.
FAQs: this compound IVIVC Studies
Q1: What is this compound and why is establishing an IVIVC challenging?
A1: this compound is an antiviral drug previously under development for the treatment of hepatitis C.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability. The primary challenge in establishing a reliable IVIVC for Faldaprevir stems from its low solubility, which often makes in vitro dissolution the rate-limiting step for in vivo absorption.[2][3]
Q2: What are the key physicochemical properties of Faldaprevir to consider for IVIVC?
A2: Understanding the physicochemical properties of Faldaprevir is crucial for designing relevant in vitro studies and interpreting in vivo data. Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of Faldaprevir
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₈BrN₆O₉SNa | [4] |
| Molar Mass | 893.83 g/mol | [4] |
| XLogP3-AA (Permeability indicator) | 6.4 | [5] |
| Protein Binding | High | [6] |
Q3: Which in vitro dissolution methods are most suitable for this compound?
A3: Due to its low solubility, standard dissolution methods may not be sufficient. The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), is highly recommended to mimic the in vivo environment more accurately. These media contain bile salts and phospholipids that can aid in the solubilization of poorly soluble drugs like Faldaprevir. The USP Apparatus 2 (paddle apparatus) at a rotation speed of 50-75 rpm is a common starting point.
Q4: How can I obtain the in vivo absorption profile of Faldaprevir for IVIVC?
A4: The in vivo absorption profile can be derived from plasma concentration-time data using deconvolution methods. The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment pharmacokinetic model. This method allows for the calculation of the cumulative fraction of drug absorbed over time, which can then be correlated with the in vitro dissolution data.
Q5: What is a Level A IVIVC and is it achievable for Faldaprevir?
A5: A Level A IVIVC represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate. Achieving a Level A correlation is the ultimate goal as it allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies. For a BCS Class II drug like Faldaprevir, where dissolution is the rate-limiting step, a Level A IVIVC is often achievable with carefully designed formulations and a discriminatory in vitro dissolution method.[7]
Troubleshooting Guide: this compound IVIVC Experiments
This guide addresses common issues encountered during this compound IVIVC studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor in vitro dissolution | - Inappropriate dissolution medium (pH, lack of solubilizing agents).- "Coning" of the drug powder at the bottom of the vessel. | - Utilize biorelevant media (FaSSIF, FeSSIF) to better mimic in vivo conditions.- Add a small amount of surfactant (e.g., sodium lauryl sulfate) to the medium, justifying its concentration.- Increase the paddle speed (e.g., to 75 rpm) to improve hydrodynamics. |
| High variability in in vitro dissolution results | - Inconsistent wetting of the drug substance.- Formulation-related issues (e.g., non-uniform drug distribution). | - Incorporate a wetting agent in the formulation or dissolution medium.- Ensure the manufacturing process for the solid dosage form is well-controlled and validated.- Use a sufficient number of replicates (n≥12) to accurately assess variability. |
| Weak or no correlation between in vitro and in vivo data | - The in vitro dissolution method is not discriminating enough.- The in vivo absorption is not dissolution rate-limited (e.g., permeability or transport limitations).- Inaccurate calculation of in vivo absorption. | - Develop a more discriminatory dissolution method by testing different media, apparatus types, and agitation speeds.- Re-evaluate the BCS classification and consider if transporters play a significant role in Faldaprevir's absorption.- Ensure the correct deconvolution method is used and that the pharmacokinetic model is appropriate for Faldaprevir. |
| "Flip-flop" kinetics observed in pharmacokinetic data | - The rate of absorption is significantly slower than the rate of elimination. | - This can complicate the interpretation of the terminal elimination phase. Use caution when estimating the elimination rate constant (kel) and consider this phenomenon when applying deconvolution methods. |
Experimental Protocols
In Vitro Dissolution of this compound Tablets (Simulated Data)
Objective: To determine the in vitro dissolution profile of three simulated this compound formulations (slow, medium, and fast release) in biorelevant media.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.
-
-
Media Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the Faldaprevir concentration using a validated HPLC method.
-
Table 2: Simulated In Vitro Dissolution Data (% Faldaprevir Released in FaSSIF)
| Time (min) | Slow Release (%) | Medium Release (%) | Fast Release (%) |
| 15 | 15 | 30 | 50 |
| 30 | 30 | 55 | 80 |
| 45 | 45 | 75 | 95 |
| 60 | 58 | 88 | 100 |
| 90 | 75 | 98 | 100 |
| 120 | 85 | 100 | 100 |
In Vivo Pharmacokinetic Study of Faldaprevir
Objective: To determine the plasma concentration-time profile of Faldaprevir following oral administration to healthy subjects.
Methodology:
-
Study Design: Single-dose, open-label study in healthy adult volunteers.
-
Dosage: A single oral dose of 240 mg this compound.
-
Procedure:
-
Administer the dose with 240 mL of water after an overnight fast.
-
Collect blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
Analyze Faldaprevir plasma concentrations using a validated LC-MS/MS method.
-
Table 3: In Vivo Pharmacokinetic Parameters of Faldaprevir (240 mg dose)
| Parameter | Geometric Mean | Reference |
| Cmax (ng/mL) | 1680 | [8] |
| AUC₀₋∞ (ng·h/mL) | 40200 | [8] |
| Tmax (h) | 4.0 | [8] |
| t₁/₂ (h) | 25.0 | [8] |
IVIVC Development: A Step-by-Step Workflow
The following diagram illustrates the workflow for establishing a Level A IVIVC for this compound.
Signaling Pathways and Logical Relationships
The relationship between in vitro dissolution and in vivo absorption for a BCS Class II drug like Faldaprevir can be visualized as a signaling pathway.
This technical support center provides a comprehensive resource for researchers working on the IVIVC of this compound. By following the guidance provided in the FAQs, troubleshooting guide, and experimental protocols, scientists can enhance the correlation between their in vitro and in vivo studies, ultimately leading to a more efficient drug development process.
References
- 1. scispace.com [scispace.com]
- 2. Formulation and evaluation of antiviral drug sofosbuvir fast dissolving tablets using natural super disintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Technical Support Center: Refinement of HPLC-MS/MS Methods for Faldaprevir Sodium Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining and troubleshooting High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the analysis of Faldaprevir and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Faldaprevir and in which matrix are they most abundant? A1: The predominant metabolites of Faldaprevir are two hydroxylated forms, designated M2a and M2b.[1][2] These metabolites are found in almost equal quantities and account for the majority of the drug-related material in feces, representing approximately 41% of the administered dose.[2][3] Unchanged Faldaprevir remains the most abundant component in feces (about 50% of the dose) and is the primary circulating component in plasma (98-100%).[2] Other minor metabolic pathways include amide hydrolysis, carbamate hydrolysis, and mono-oxidation.[2]
Q2: Which ionization technique is most suitable for Faldaprevir and its metabolites? A2: Electrospray ionization (ESI) in positive ion mode is highly effective for analyzing Faldaprevir and its metabolites.[4][5] The molecular structure of Faldaprevir contains several basic nitrogen atoms that are readily protonated. Using an acidified mobile phase, such as one containing formic acid, promotes the formation of protonated molecules ([M+H]⁺), which enhances signal intensity and sensitivity in the mass spectrometer.[4]
Q3: How can I improve the separation of the isomeric hydroxylated metabolites (M2a and M2b)? A3: Separating isomeric metabolites requires careful optimization of the chromatographic conditions. Consider the following strategies:
-
Gradient Optimization: Employ a shallow, slow-ramping organic gradient to increase the differential migration of the isomers on the column.
-
Column Chemistry: Test different stationary phases. While a C18 column is a standard choice, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for hydroxylated isomers.
-
Mobile Phase Modifiers: Small changes in the mobile phase pH or the use of different acidic additives (e.g., trifluoroacetic acid vs. formic acid) can alter selectivity. Note that some additives are not compatible with MS.[6]
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40-50°C) can improve peak shape and may enhance resolution.[7]
Q4: What sample preparation technique is recommended for analyzing Faldaprevir metabolites in plasma? A4: While Faldaprevir metabolites are found at very low levels in plasma, a robust sample preparation method is critical to remove matrix interferences like proteins and phospholipids.[2][4] A combination of protein precipitation (PP) followed by solid-phase extraction (SPE) is a highly effective approach.[4] PP with a solvent like acetonitrile or methanol removes the bulk of proteins, and a subsequent SPE step (e.g., using a mixed-mode or reversed-phase cartridge) provides a cleaner extract, reducing ion suppression and improving method reliability.[4]
Troubleshooting Guide for HPLC-MS/MS Analysis
This guide addresses common issues encountered during the analysis of Faldaprevir and its metabolites.
| Problem / Symptom | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between basic analytes and acidic silanols on the silica backbone of the column.- Insufficient buffer capacity of the mobile phase.[6]- Co-elution with an interfering compound. | - Use a high-purity, end-capped Type B silica column or a column with a polar-embedded phase.[6]- Add a competing base like triethylamine (TEA) to the mobile phase (note: may suppress ESI signal).- Increase the buffer concentration of the mobile phase (e.g., >20 mM ammonium formate), ensuring it is volatile and MS-compatible.[6] |
| High Baseline Noise or Drifting Baseline | - Contaminated mobile phase, solvents, or additives.[8]- Contaminated detector flow cell.[8]- Insufficient column equilibration time between gradient runs.[8][9]- Air bubbles in the pump or detector.[8] | - Use high-purity, LC-MS grade solvents and fresh additives.- Flush the detector flow cell with a strong organic solvent like isopropanol.[8]- Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase.[6]- Degas the mobile phase and purge the pump system.[8] |
| Low Sensitivity / Poor Signal Intensity | - Ion suppression from co-eluting matrix components (e.g., phospholipids from plasma).[9][10]- Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature).- Incorrect mobile phase pH, hindering analyte protonation.- Analyte degradation in the sample or during extraction. | - Improve the sample cleanup procedure (e.g., add an SPE step after protein precipitation).[4]- Adjust chromatographic gradient to separate analytes from the suppression zone.- Optimize all MS source parameters via infusion of an analyte standard.- Ensure the mobile phase pH is at least 1-2 units below the analyte's pKa. |
| Retention Time Shift / Drifting | - Changes in mobile phase composition due to evaporation or improper mixing.[8]- Fluctuation in column temperature.[8][9]- Inconsistent pump flow rate.[8]- Column degradation or contamination over time. | - Prepare fresh mobile phase daily and keep solvent bottles capped.[8]- Use a thermostatically controlled column oven set to a stable temperature.[6][8]- Check the pump for leaks and perform a flow rate calibration.- Use a guard column and flush the analytical column with a strong solvent after each batch.[8] |
| Ghost Peaks | - Carryover from a previous injection in the autosampler needle or valve.[11]- Contamination in the mobile phase or system.[11]- Use of a contaminated wash solvent in the autosampler. | - Optimize the autosampler wash procedure; use a wash solvent with a higher organic content than the mobile phase.- Inject a blank solvent after a high-concentration sample to check for carryover.- Run a gradient with no injection to see if peaks elute from system contamination. |
Refined Experimental Protocol: Faldaprevir & Metabolites
This protocol provides a starting point for a robust and sensitive HPLC-MS/MS method.
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., Faldaprevir-¹³C₆,¹⁵N₂).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 10% methanol in water for solid-phase extraction (SPE).
-
Condition an SPE cartridge (e.g., Mixed-Mode Cation Exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (95% A, 5% B).
2. HPLC Chromatographic Conditions
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 8.5 | 5 | 95 |
| 9.5 | 5 | 95 |
| 9.6 | 95 | 5 |
| 12.0 | 95 | 5 |
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Faldaprevir | 869.8 | 597.3 | 25 |
| Faldaprevir (Qualifier) | 869.8 | 278.1 | 35 |
| Metabolite M2a/M2b | 885.8 | 613.3 | 28 |
| Metabolite M2a/M2b (Qualifier) | 885.8 | 278.1 | 38 |
| Internal Standard | 877.8 | 605.3 | 25 |
Visualizations
Caption: Experimental workflow for Faldaprevir metabolite analysis.
Caption: Metabolic pathways of Faldaprevir in humans.
References
- 1. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technewslit.com [technewslit.com]
Faldaprevir Sodium Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Faldaprevir sodium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with a simple aqueous suspension of this compound shows very low and variable oral bioavailability. What are the likely reasons for this?
A1: Low and variable oral bioavailability of this compound is likely attributable to several factors:
-
Poor Aqueous Solubility: Faldaprevir is a Biopharmaceutics Classification System (BCS) Class II or IV candidate, meaning it has low aqueous solubility. In a simple suspension, the dissolution rate in the gastrointestinal (GI) fluid is slow and incomplete, leading to poor absorption.
-
P-glycoprotein (P-gp) Efflux: Faldaprevir is a substrate of the P-gp efflux transporter.[1] This transporter is present in the apical membrane of enterocytes and actively pumps the drug back into the GI lumen after absorption, thus reducing its net uptake into systemic circulation.
-
CYP3A4 Metabolism: Faldaprevir is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in both the liver (first-pass metabolism) and the intestinal wall.[1] This presystemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Evaluate Formulation Strategies: Move beyond simple suspensions. Consider enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
Investigate Transporter and Enzyme Effects: Consider co-administration with a P-gp/CYP3A4 inhibitor in your preclinical studies to assess the impact of these pathways on bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Based on the physicochemical and pharmacokinetic properties of Faldaprevir, the following strategies hold the most promise:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Faldaprevir into an amorphous state dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2] This is a widely used and effective method for poorly soluble drugs.[3]
-
Lipid-Based Formulations (e.g., SEDDS): Formulating Faldaprevir in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the GI tract.[4] Upon contact with GI fluids, a SEDDS forms a fine emulsion, which can enhance absorption.[4] Lipid-based systems can also inhibit P-gp and reduce first-pass metabolism.
-
Co-administration with P-gp/CYP3A4 Inhibitors: Inhibiting P-gp and/or CYP3A4 can significantly increase the systemic exposure of Faldaprevir. This can be achieved by co-administering a known inhibitor.
Q3: How do I choose between an ASD and a SEDDS formulation for my experiment?
A3: The choice depends on the specific properties of your drug substance and your experimental goals.
-
Consider an ASD if:
-
Your primary challenge is dissolution rate-limited absorption.
-
The drug has a high melting point and is thermally stable (for hot-melt extrusion) or soluble in a suitable solvent (for spray drying).
-
You require a solid dosage form with good stability.[3]
-
-
Consider a SEDDS if:
-
The drug is highly lipophilic.
-
You want to leverage lymphatic transport to bypass first-pass metabolism.
-
The formulation excipients themselves may inhibit P-gp.[5]
-
A decision-making workflow for formulation selection is outlined below.
Q4: I am seeing inconsistent results in my in vivo studies even with an improved formulation. What could be the issue?
A4: Inconsistent in vivo results can stem from several factors:
-
Physical Instability of the Formulation: For ASDs, the amorphous drug may recrystallize over time or in the GI tract, leading to reduced solubility.[6] For SEDDS, the emulsion may not form consistently or could be unstable.
-
Animal Model Variability: Factors such as fed/fasted state, GI tract pH, and transit time can vary between animals and affect drug absorption.[7]
-
Dose and Formulation Dependency: The pharmacokinetics of some drugs, like the similar HCV protease inhibitor Paritaprevir, are formulation- and dose-dependent.[8][9] This means that changes in dose or formulation can lead to non-linear and variable absorption.
Troubleshooting Steps:
-
Assess Formulation Stability: Perform solid-state characterization (e.g., DSC, XRPD) of your ASD before and after storage. For SEDDS, evaluate the emulsion droplet size and stability upon dilution in simulated GI fluids.
-
Standardize In Vivo Protocols: Strictly control the feeding status of the animals. Ensure consistent dosing procedures and sampling times.
-
Conduct Dose-Ranging Studies: Evaluate the pharmacokinetics of your formulation at multiple dose levels to check for non-linear absorption.
Quantitative Data Summary
The following tables summarize key quantitative data related to strategies for enhancing Faldaprevir's bioavailability.
Table 1: Effect of P-gp/CYP3A Inhibition on Faldaprevir Pharmacokinetics
| Treatment | AUCτ,ss (ng·h/mL) | Cmax,ss (ng/mL) | Fold Increase in AUC | Fold Increase in Cmax |
| Faldaprevir alone | Data not provided | Data not provided | - | - |
| Faldaprevir + Itraconazole | Data not provided | Data not provided | ~2.0 | ~1.8 |
Data derived from a study where co-administration of Faldaprevir with itraconazole (a strong CYP3A and moderate P-gp inhibitor) resulted in an approximately two-fold increase in Faldaprevir steady-state exposure.
Table 2: Representative Bioavailability Enhancement with Enabling Formulations for Poorly Soluble Drugs
| Drug | Formulation Type | Animal Model | Bioavailability Enhancement (Fold Increase vs. Suspension) |
| Simvastatin | SEDDS | Rats | 1.5 |
| SR13668 (Anti-cancer agent) | Lipid-based (PEG400:Labrasol) | Rats | >10 (vs. <1% for suspension)[7] |
| Lumefantrine (P-gp substrate) | Co-administration with Verapamil (P-gp inhibitor) | Rats | Significant increase |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
-
Miscibility Assessment:
-
Determine the miscibility of this compound with various polymers (e.g., PVP VA64, HPMCAS, Soluplus®) using Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) for the blend indicates miscibility.
-
-
Blend Preparation:
-
Prepare a physical mixture of this compound and the selected polymer at the desired ratio (e.g., 1:3 drug-to-polymer).
-
-
Hot-Melt Extrusion:
-
Feed the physical blend into a co-rotating twin-screw extruder.
-
Set the barrel temperature profile based on the Tg of the polymer and the miscibility study. A common starting point is 20-40°C above the polymer's Tg.[10]
-
Set the screw speed (e.g., 100-300 RPM) to ensure adequate mixing and residence time.[10]
-
The molten extrudate is passed through a die to form strands.
-
-
Downstream Processing:
-
Cool the extrudate strands on a conveyor belt.
-
Mill the cooled extrudates into a fine powder using a suitable mill (e.g., Quadro Comil).[10]
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using DSC (absence of melting peak) and X-ray Powder Diffraction (XRPD) (presence of a halo pattern).
-
Perform in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate compared to the crystalline drug.
-
Protocol 2: Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capmul MCM, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[11]
-
-
Phase Diagram Construction:
-
Construct pseudo-ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.[12]
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the proportions identified from the phase diagram.
-
Heat the mixture gently (e.g., 40°C) and stir until a homogenous solution is formed.
-
Add the calculated amount of this compound to the mixture and stir until completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a larger volume of aqueous media (e.g., water, simulated gastric fluid) with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in aqueous media and measure the emulsion droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing to evaluate the drug release profile from the SEDDS formulation.
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g) with jugular vein cannulation for serial blood sampling.[13]
-
-
Acclimatization and Fasting:
-
House the animals in controlled conditions for at least one week before the study.
-
Fast the animals overnight (approx. 12 hours) prior to dosing, with free access to water.[13]
-
-
Dosing:
-
Administer the this compound formulation (e.g., ASD reconstituted as a suspension, or liquid SEDDS) orally via gavage at a specific dose (e.g., 10 mg/kg).
-
For absolute bioavailability determination, include a group receiving an intravenous (IV) bolus injection of this compound in a suitable vehicle (e.g., saline:DMSO).[13]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of Faldaprevir using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability of Faldaprevir.
Caption: Experimental workflow for developing an Amorphous Solid Dispersion (ASD).
Caption: Signaling pathway showing inhibition of P-gp efflux and CYP3A4 metabolism.
References
- 1. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and Formulation-Dependent Non-Linear Pharmacokinetic Model of Paritaprevir, a Protease Inhibitor for the Treatment of Hepatitis C Virus Infection: Combined Analysis from 12 Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Faldaprevir Sodium Formulation Challenges: A Technical Support Center for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Navigating the preclinical formulation of Faldaprevir sodium presents a significant hurdle for researchers aiming to evaluate its therapeutic potential. Its inherent physicochemical properties, primarily low aqueous solubility, necessitate robust formulation strategies to ensure adequate exposure in in vivo studies. This technical support center provides a comprehensive guide to understanding and overcoming these challenges, offering detailed troubleshooting advice and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main formulation challenges associated with this compound for preclinical research?
A1: The primary challenge is Faldaprevir's low aqueous solubility. With a reported solubility of only 8.1 µg/mL at a neutral pH of 7, achieving sufficient concentration for oral administration in preclinical models is difficult. This poor solubility can lead to low and variable oral bioavailability, making it challenging to establish a clear dose-response relationship in efficacy and toxicology studies.
Q2: A clinical study mentions a "PEG/TRIS/meglumine solution" for Faldaprevir. What is the rationale for this type of formulation?
A2: This formulation is a solubilization strategy designed to overcome the poor aqueous solubility of Faldaprevir.
-
Polyethylene glycol (PEG) , likely PEG 400, acts as a co-solvent, increasing the drug's solubility in the vehicle.
-
Tris(hydroxymethyl)aminomethane (TRIS) is a buffering agent used to maintain a specific pH.
-
Meglumine , an organic amine, can act as a solubilizing agent and may also help in maintaining a suitable pH microenvironment for the drug.
This combination aims to keep Faldaprevir in solution in the dosage form and facilitate its absorption in the gastrointestinal tract.
Q3: What are the critical physicochemical properties of Faldaprevir to consider during formulation development?
A3: Understanding the following properties is crucial for designing an effective formulation.
| Property | Value | Implication for Formulation |
| Molecular Weight | 869.83 g/mol (free acid), 891.8 g/mol (sodium salt) | A large molecule, which can sometimes be a factor in permeability. |
| Aqueous Solubility | 8.1 µg/mL (at pH 7) | Very low solubility necessitates enabling formulation approaches. |
| Calculated logP | 6.4 | Highly lipophilic, indicating a preference for non-aqueous environments and potential for good membrane permeability but poor wetting and dissolution. |
| logD at pH 11 | 2.1 | Demonstrates that lipophilicity is influenced by pH. |
| Metabolism | Major pathway is glucuronidation. Substrate of CYP3A. | Potential for drug-drug interactions and first-pass metabolism should be considered. |
| Transporters | Substrate of OATP1B1 and P-gp. | Efflux by P-gp could limit absorption, while uptake by OATP1B1 is important for liver targeting. |
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon adding Faldaprevir to the vehicle. | - Exceeding the solubility limit in the chosen vehicle.- Incorrect order of addition of excipients. | - Ensure the vehicle is well-mixed before adding Faldaprevir.- Add Faldaprevir slowly with continuous stirring or vortexing.- Gently warm the solution (if the compound's stability allows) to aid dissolution.- Increase the proportion of the co-solvent (e.g., PEG 400). |
| Cloudiness or precipitation in the formulation upon standing. | - Formulation instability.- Temperature fluctuations affecting solubility. | - Prepare the formulation fresh before each use.- Store the formulation at a controlled temperature.- Evaluate the need for a stabilizer or a different co-solvent system. |
| Phase separation of the formulation. | - Immiscibility of components.- Incorrect ratio of excipients. | - Ensure all components are miscible.- Adjust the ratio of co-solvents and aqueous components. |
| Inconsistent results in animal studies (high variability in plasma concentrations). | - Precipitation of the drug in the GI tract upon dilution with gastric or intestinal fluids.- Inconsistent dosing technique. | - Consider formulations that are less prone to precipitation upon dilution, such as self-emulsifying drug delivery systems (SEDDS).- Ensure consistent and accurate administration technique (e.g., gavage). |
Experimental Protocols
Protocol 1: Preparation of a PEG/TRIS/Meglumine Oral Solution
This protocol provides a starting point for developing a solubilized formulation of Faldaprevir for preclinical oral dosing. Note: The exact concentrations may need to be optimized based on the desired final dose concentration and stability.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Tris(hydroxymethyl)aminomethane (TRIS)
-
Meglumine
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Prepare the Vehicle:
-
In a volumetric flask, dissolve the desired amount of TRIS and meglumine in a portion of the purified water.
-
Add the required volume of PEG 400 to the aqueous solution and mix thoroughly until a homogenous solution is formed.
-
Adjust the pH of the vehicle to the desired level (e.g., pH 8-9) using a suitable acid or base if necessary.
-
Bring the vehicle to the final volume with purified water and mix well.
-
-
Prepare the Faldaprevir Formulation:
-
Weigh the required amount of this compound.
-
In a separate container, add the this compound to the prepared vehicle.
-
Stir the mixture using a magnetic stirrer until the Faldaprevir is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, provided Faldaprevir is stable at that temperature.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a suitable filter (e.g., 0.45 µm) to remove any particulates.
-
Example Formulation Ratios (starting point):
-
PEG 400: 40-60% (v/v)
-
TRIS buffer (e.g., 50 mM): 20-40% (v/v)
-
Meglumine: 1-5% (w/v)
-
This compound: Target concentration (e.g., 1-10 mg/mL)
Protocol 2: Evaluation of Formulation Stability Upon Dilution
This in vitro test helps predict the potential for drug precipitation in the stomach.
Materials:
-
Prepared Faldaprevir formulation
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin
-
Magnetic stirrer and stir bar
-
Beakers
-
Timer
Procedure:
-
Place a beaker with a known volume of SGF on a magnetic stirrer.
-
Add a specific volume of the Faldaprevir formulation to the SGF in a dropwise manner to simulate the delivery into the stomach. A typical dilution ratio would be 1:10 or 1:100.
-
Observe the solution for any signs of precipitation (cloudiness, formation of solid particles) immediately upon addition and over a period of time (e.g., up to 2 hours).
-
If precipitation occurs, the formulation may need to be optimized by adjusting the excipient concentrations or exploring alternative formulation strategies.
Visualizing Formulation Strategies
Understanding the logical flow of formulation development is crucial. The following diagram illustrates a typical workflow for addressing the challenges of poorly soluble compounds like Faldaprevir.
Caption: Workflow for Faldaprevir Preclinical Formulation.
This decision-making pathway highlights the progression from initial characterization to in vivo testing, emphasizing the iterative nature of formulation development.
Caption: Solubilization Pathway of Faldaprevir Formulation.
This diagram illustrates the interplay of the formulation components in achieving a solubilized state for Faldaprevir, leading to its absorption.
By utilizing the information and protocols provided in this technical support center, researchers can more effectively address the formulation challenges of this compound and advance their preclinical research with greater confidence and reproducibility.
Investigating unexpected results in Faldaprevir sodium experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Faldaprevir sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective noncovalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] It targets the enzyme responsible for cleaving the HCV polyprotein, which is essential for viral replication. The inhibition is non-covalent, involving interactions with the catalytic triad of the protease.[3]
Q2: I'm observing lower than expected potency (higher EC50/IC50) in my HCV replicon assay. What are the potential causes?
Several factors could contribute to reduced potency in cell-based assays:
-
Viral Genotype: Faldaprevir has demonstrated different potencies against various HCV genotypes and subgenotypes. For instance, its in-vitro activity is high against subgenotypes 1a and 1b.[3] Ensure the genotype of your replicon cells is appropriate for Faldaprevir.
-
Resistance Mutations: The presence of baseline resistance-associated variants (RAVs) in the NS3/4A region of your replicon can significantly impact Faldaprevir's efficacy. The Q80K polymorphism has been noted to cause a minor reduction in sensitivity, while mutations like R155K and D168V can confer more substantial resistance.[4]
-
Experimental Conditions: Suboptimal cell health, incorrect seeding density, or variations in incubation time and temperature can all affect assay performance.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution.
Q3: My in-vitro experiment shows unexpected cytotoxicity at concentrations where it should be non-toxic. What could be the issue?
While Faldaprevir was generally well-tolerated in clinical trials, in-vitro cytotoxicity can arise from several factors:[5][6]
-
Off-Target Effects: At high concentrations, Faldaprevir may exhibit off-target effects on cellular processes.
-
Cell Line Sensitivity: The specific cell line used in your experiment might have a higher sensitivity to the compound.
-
Assay Interference: The method used to assess cytotoxicity (e.g., MTT, LDH) could be subject to interference from the compound itself. Consider using an orthogonal method to confirm the results.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Q4: I am observing elevated levels of unconjugated bilirubin in my animal study or in-vitro liver model. Is this an expected outcome?
Yes, this is a known in-vivo effect of Faldaprevir.[5][6][7][8] Faldaprevir can inhibit the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, which is responsible for conjugating bilirubin.[8] It also inhibits the hepatic uptake transporters OATP1B1 and OATP1B3.[8] This dual effect leads to a benign and reversible increase in unconjugated bilirubin levels. When observed in your experiments, this is likely a direct pharmacological effect of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity
If you are observing high variability in the antiviral potency of Faldaprevir between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cellular Health | Regularly monitor cell morphology and doubling time. Perform cell viability assays in parallel with your antiviral assays. |
| Reagent Variability | Use a single, quality-controlled batch of reagents (e.g., media, serum) for a set of experiments. Qualify new batches before use. |
| Compound Degradation | Prepare fresh dilutions of this compound from a validated stock for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Assay Protocol | Ensure consistent incubation times, temperatures, and plate reading parameters. |
Issue 2: Emergence of Viral Resistance
If you suspect the development of resistance in your long-term culture experiments, follow this guide:
| Potential Cause | Troubleshooting Step |
| Drug Pressure | Continuous exposure to Faldaprevir can select for pre-existing or newly emerging resistant variants. |
| NS3/4A Mutations | Sequence the NS3/4A protease region of the viral genome from your resistant cell population. Compare the sequence to the wild-type to identify mutations. |
| Phenotypic Analysis | Isolate the resistant virus and perform a dose-response assay to quantify the fold-change in EC50 compared to the wild-type virus. |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Potency Determination
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon of interest in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of Faldaprevir. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of HCV RNA: Lyse the cells and quantify the level of HCV RNA using a validated qRT-PCR assay.
-
Data Analysis: Normalize the HCV RNA levels to a housekeeping gene or to cell viability. Plot the normalized values against the log of the Faldaprevir concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: Faldaprevir's mechanism of action in inhibiting HCV replication.
Caption: Faldaprevir-induced inhibition of bilirubin metabolism pathways.
Caption: A logical workflow for troubleshooting unexpected Faldaprevir results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Faldaprevir - Wikipedia [en.wikipedia.org]
- 3. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Resistance in Hepatitis C Virus Genotype 1-Infected Patients Receiving the NS3 Protease Inhibitor Faldaprevir (BI 201335) in a Phase 1b Multiple-Rising-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy of Faldaprevir Sodium Versus Boceprevir in Hepatitis C Virus Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent Hepatitis C Virus (HCV) NS3/4A protease inhibitors: faldaprevir sodium and boceprevir. The following sections detail their mechanisms of action, comparative antiviral potencies supported by experimental data, and the methodologies employed in these critical assessments.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both faldaprevir and boceprevir are direct-acting antiviral agents (DAAs) that specifically target the HCV NS3/4A serine protease, an enzyme essential for viral replication. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By inhibiting this enzyme, both drugs effectively halt the viral replication cycle.
Faldaprevir is a second-generation, non-covalent, reversible inhibitor of the NS3/4A protease. In contrast, boceprevir is a first-generation, linear, α-ketoamide inhibitor that forms a reversible covalent bond with the active site serine of the NS3 protease.
Figure 1: Mechanism of Action of Faldaprevir and Boceprevir.
Comparative In Vitro Efficacy
The in vitro potency of faldaprevir and boceprevir has been evaluated in various studies, primarily utilizing HCV replicon systems. These systems are cell-based assays where a portion of the HCV genome, capable of autonomous replication, is introduced into human hepatoma cell lines (e.g., Huh-7). The efficacy of the antiviral compounds is typically measured as the concentration required to inhibit viral RNA replication by 50% (EC50) or 90% (EC90), or the concentration needed to inhibit the enzymatic activity of the NS3/4A protease by 50% (IC50).
The available data indicates that faldaprevir generally exhibits greater potency in vitro compared to boceprevir, with lower nanomolar EC50 values against common HCV genotypes.
| Drug | Parameter | Genotype 1a | Genotype 1b | Genotypes 2 & 5 | Reference |
| Faldaprevir | EC50 | 6.5 nM | 3.1 nM | - | [1] |
| Boceprevir | EC50 | 200-400 nM | 200-400 nM | 200-400 nM | [2][3] |
| Boceprevir | EC90 | - | ~350 nM | - | [4] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental protocols, cell lines, and replicon constructs.
Experimental Protocols: HCV Replicon Assay
The determination of in vitro efficacy for HCV protease inhibitors like faldaprevir and boceprevir predominantly relies on the HCV replicon assay.
Figure 2: Generalized workflow of an HCV replicon assay.
A detailed methodology for a typical HCV replicon assay is as follows:
-
Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent like G418 to maintain the replicon.
-
Cell Seeding: The replicon-containing cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a predetermined density and allowed to adhere overnight.
-
Compound Dilution and Addition: Faldaprevir and boceprevir are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations. These dilutions are then added to the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for viral replication and the effect of the inhibitors to manifest.
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the replicon. Alternatively, quantitative real-time PCR (qRT-PCR) can be used to directly measure HCV RNA levels.
-
Data Analysis: The reporter signal or RNA levels are normalized to a control (cells treated with vehicle only). The dose-response curves are then plotted, and the EC50 or IC50 values are calculated using non-linear regression analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 4. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Faldaprevir Sodium and Related HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods applicable to the quantification of Faldaprevir sodium, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. Due to the limited publicly available data specifically for Faldaprevir, this document focuses on established methods for structurally and functionally similar HCV protease inhibitors, namely Simeprevir and Paritaprevir. The methodologies and validation parameters presented here serve as a robust framework for developing and validating analytical methods for this compound.
The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These techniques are pivotal in drug discovery, development, and quality control, ensuring the purity, potency, and stability of active pharmaceutical ingredients (APIs) and formulated products.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of various validated analytical methods for Simeprevir and Paritaprevir, offering a comparative overview to guide the selection of an appropriate analytical strategy for this compound.
Table 1: Comparison of HPLC Methods for HCV Protease Inhibitor Quantification
| Parameter | Method 1: Simeprevir (HPLC-Fluorescence)[1] | Method 2: Simeprevir (HPLC-UV)[2] |
| Stationary Phase | C18 Reversed-Phase Column | XTerra RP18 (150 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | 25 mM Dipotassium hydrogen orthophosphate (pH 7.0) / Acetonitrile (50/50; v/v) | Phosphate buffer (pH 6, 52.5 mM) and Acetonitrile (30:70, v/v) |
| Detection | Fluorescence | UV at 225 nm |
| Linearity Range | 10 - 3000 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.05 µg/mL |
| Accuracy (% Recovery) | 92.30 - 107.80% | Deviations from –3.3 to 6.0% for inter-day analysis |
| Precision (% RSD) | 1.65 - 8.02% | Intra-day and inter-day CV ≤ 8.3% |
Table 2: Comparison of UPLC-MS/MS Methods for HCV Protease Inhibitor Quantification
| Parameter | Method 3: Paritaprevir (UPLC-MS/MS)[3][4] | Method 4: Simeprevir (LC-MS/MS)[5] |
| Stationary Phase | Not Specified | Not Specified |
| Mobile Phase | Gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid) | Not Specified |
| Detection | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry |
| Linearity Range | 20 to 20,000 pg on column | 2.00 to 2000 ng/mL |
| Accuracy | -6.68 to 10.1% | -0.3% to 8.5% |
| Precision (% Variability) | 0.591 to 5.33% | CV ranged between 4.4% and 8.5% |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to facilitate the replication and adaptation of these methods for this compound analysis.
Method 1: HPLC with Fluorescence Detection for Simeprevir in Human Plasma[1]
-
Sample Preparation: Protein precipitation using acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of 25 mM dipotassium hydrogen orthophosphate (pH 7.0) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: Not specified.
-
Detection: Fluorescence detection (excitation and emission wavelengths not specified).
-
-
Internal Standard: Cyclobenzaprine.
Method 2: HPLC with UV Detection for Simeprevir in Human Plasma[2]
-
Sample Preparation: Solid-phase extraction using Oasis HLB 1cc cartridges.
-
Chromatographic Conditions:
-
Column: XTerra RP18 (150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6, 52.5 mM) and acetonitrile in a 30:70 (v/v) ratio.
-
Flow Rate: Not specified.
-
Detection: UV detection at a wavelength of 225 nm.
-
Method 3: UPLC-MS/MS for Paritaprevir in Rat Liver[3][4]
-
Sample Preparation: Liver tissue homogenization followed by protein precipitation. Addition of deuterated internal standards (d8-paritaprevir).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient program with solvent A (likely aqueous) and solvent B (likely organic).
-
Flow Rate: Not specified.
-
Total Run Time: 4.25 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Tandem mass spectrometer.
-
Method 4: LC-MS/MS for Simeprevir in Human Plasma[5]
-
Sample Preparation: Precipitation of plasma proteins with acetonitrile.
-
Chromatographic and Mass Spectrometry Conditions: Specific details of the column, mobile phase, and MS parameters are not provided in the abstract but the method was validated for sensitivity and selectivity.
Visualization of Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, as per the International Council for Harmonisation (ICH) guidelines.[][7]
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the analytical methodologies that can be applied to the quantification of this compound. Researchers are encouraged to adapt and validate these methods according to their specific requirements and regulatory guidelines. The provided data and protocols for analogous compounds offer a strong starting point for the development of robust and reliable analytical procedures for this important antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a UPLC-MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of simeprevir: a novel, hepatitis C protease inhibitor in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
Faldaprevir's Antiviral Efficacy: A Comparative Guide on In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent, competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1] This guide provides a comprehensive comparison of the in vitro antiviral activity and in vivo clinical efficacy of Faldaprevir sodium, supported by experimental data from preclinical and clinical studies. While direct quantitative correlation studies for Faldaprevir are not extensively published, this guide draws parallels from the broader class of HCV protease inhibitors to provide a cohesive analysis.
In Vitro Antiviral Activity
The in vitro potency of Faldaprevir has been primarily assessed using HCV replicon assays, which measure the inhibition of viral RNA replication in cultured human hepatoma cells.
Table 1: In Vitro Potency (EC50) of Faldaprevir Against HCV Genotypes
| HCV Genotype/Subtype | Replicon Assay EC50 (nM) | Notes |
| Genotype 1a | 13 | |
| Genotype 1b | 7.1 | [1] |
| Genotype 2 | 2 - 230 | Range of values against NS3/4A proteases from various genotypes.[1] |
| Genotype 3 | 2 - 230 | Range of values against NS3/4A proteases from various genotypes.[1] |
| Genotype 4 | 2 - 230 | Range of values against NS3/4A proteases from various genotypes.[1] |
| Genotype 5 | 2 - 230 | Range of values against NS3/4A proteases from various genotypes.[1] |
| Genotype 6 | 2 - 230 | Range of values against NS3/4A proteases from various genotypes.[1] |
In Vitro Resistance Profile
The emergence of resistance-associated variants (RAVs) is a critical factor in the efficacy of direct-acting antivirals. In vitro selection studies have identified key amino acid substitutions in the NS3 protease that confer resistance to Faldaprevir.
Table 2: Faldaprevir Resistance-Associated Variants and Fold-Change in EC50
| Genotype | NS3 Mutation | Fold-Change in EC50 vs. Wild-Type | Reference |
| Genotype 1a | R155K | High | [2] |
| Genotype 1b | D168V | High | [2] |
| Genotype 1a | Q80K | No significant impact | [2] |
In Vivo Clinical Efficacy
Faldaprevir has been evaluated in numerous Phase II and Phase III clinical trials, primarily in combination with pegylated interferon alfa and ribavirin (PR) or in interferon-free regimens with other direct-acting antivirals. The primary endpoint for these trials was Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a curative endpoint.
Table 3: Sustained Virologic Response (SVR12) Rates in Clinical Trials with Faldaprevir
Treatment-Naïve Patients (HCV Genotype 1)
| Trial | Treatment Regimen | SVR12 Rate (Faldaprevir Arm) | SVR12 Rate (Control Arm) | Genotype Subtype Data |
| STARTVerso1 & STARTVerso2 (Pooled) | Faldaprevir + PR | 72-73% | 50% (PR alone) | Higher rates in GT-1b vs. GT-1a[3] |
| SOUND-C2 | Faldaprevir + Deleobuvir + Ribavirin | Up to 85% (GT-1b), Up to 47% (GT-1a) | N/A (Interferon-free) | [4] |
| SILEN-C3 | Faldaprevir + PR | 67-74% | N/A |
Treatment-Experienced Patients (HCV Genotype 1)
| Patient Population | Treatment Regimen | SVR12 Rate | Reference |
| Prior Relapsers | Faldaprevir + PR | 95.3% | [5] |
| Prior Non-Responders | Faldaprevir + PR | 54.7% | [5] |
HIV/HCV Co-infected Patients (HCV Genotype 1)
| Trial | Treatment Regimen | SVR12 Rate | Notes |
| STARTVerso4 | Faldaprevir + PR | 72% | SVR rates were comparable regardless of Faldaprevir dose, background ART, HCV genotype 1 subtype, or cirrhosis status.[6] |
Correlation Between In Vitro and In Vivo Antiviral Effect
A direct quantitative correlation between the in vitro EC50 values of Faldaprevir and the in vivo SVR rates has not been formally established in published literature. However, a qualitative correlation can be inferred based on the principles of antiviral drug development and data from other HCV protease inhibitors.
-
Potency and Clinical Efficacy: Faldaprevir's potent in vitro activity against HCV genotype 1, particularly genotype 1b, is reflected in the high SVR rates observed in clinical trials for patients with this genotype.[1][4] The generally higher SVR rates in genotype 1b compared to 1a patients in the SOUND-C2 trial align with the trend of in vitro potency.[4]
-
Resistance and Treatment Failure: The emergence of resistance-associated variants is a key factor leading to treatment failure in vivo. While baseline polymorphisms at positions associated with Faldaprevir resistance were found to be rare, the presence of certain RAVs can significantly impact treatment outcomes.[2] For instance, the lack of impact of the Q80K polymorphism on Faldaprevir's in vitro activity is consistent with clinical findings where its presence did not reduce SVR rates.[2]
Experimental Protocols
In Vitro: HCV Replicon Assay
The in vitro antiviral activity of Faldaprevir is typically determined using a stable subgenomic HCV replicon system in a human hepatoma cell line (e.g., Huh-7).[7][8][9]
-
Cell Culture: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon that expresses a reporter gene (e.g., luciferase) are cultured in 384-well plates.[7]
-
Compound Application: Faldaprevir is serially diluted and added to the cells. A vehicle control (DMSO) and a positive control (a combination of potent HCV inhibitors) are included.[7]
-
Incubation: The plates are incubated for 3 days at 37°C.[7]
-
Data Acquisition: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase). Cell viability is also assessed to determine cytotoxicity.[7]
-
Data Analysis: The EC50 value, the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.[7]
In Vivo: Clinical Trial Methodology (Example: STARTVerso1)
The STARTVerso1 trial was a Phase III, randomized, double-blind, placebo-controlled study in treatment-naïve patients with HCV genotype 1 infection.[10]
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Randomization: Patients were randomized to one of three arms:
-
Placebo + Pegylated Interferon/Ribavirin (PR) for 24 weeks.
-
Faldaprevir (120 mg once daily) + PR for 12 or 24 weeks.
-
Faldaprevir (240 mg once daily) + PR for 12 weeks.[10]
-
-
Treatment Duration: In the Faldaprevir arms, patients who achieved an early treatment success (defined as HCV RNA <25 IU/mL at week 4 and undetectable at week 8) stopped all treatment at week 24. Others continued PR until week 48.[10]
-
Efficacy Endpoint: The primary endpoint was Sustained Virologic Response 12 weeks after the end of treatment (SVR12), defined as an undetectable HCV RNA level.[10]
-
Safety Monitoring: Adverse events were monitored throughout the study.
Visualizations
Caption: Mechanism of action of Faldaprevir in the HCV lifecycle.
Caption: Workflow of the in vitro HCV replicon assay.
Caption: Simplified workflow of a Phase III clinical trial for Faldaprevir.
References
- 1. opnme.com [opnme.com]
- 2. Baseline Hepatitis C Virus (HCV) NS3 Polymorphisms and Their Impact on Treatment Response in Clinical Studies of the HCV NS3 Protease Inhibitor Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faldaprevir, pegylated interferon, and ribavirin for treatment-naïve HCV genotype-1: pooled analysis of two phase 3 trials | Annals of Hepatology [elsevier.es]
- 4. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Faldaprevir and pegylated interferon α-2a/ribavirin in individuals co-infected with hepatitis C virus genotype-1 and HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. STARTVerso1: A randomized trial of faldaprevir plus pegylated interferon/ribavirin for chronic HCV genotype-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Faldaprevir Sodium's Resistance Profile: A Comparative Analysis with Other HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profile of faldaprevir sodium against other key Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The information presented is collated from various in vitro and clinical studies to support research and drug development efforts in the field of HCV therapeutics.
Introduction to HCV Protease Inhibitors and Resistance
Direct-acting antivirals (DAAs) targeting the HCV NS3/4A protease have revolutionized the treatment of chronic hepatitis C. These inhibitors block the proteolytic activity of the NS3/4A enzyme, which is essential for viral replication. However, the high mutation rate of HCV can lead to the emergence of resistance-associated variants (RAVs), compromising treatment efficacy. Understanding the resistance profile of each protease inhibitor is therefore critical for optimizing therapeutic strategies and developing next-generation antivirals.
Faldaprevir is a macrocyclic peptidomimetic inhibitor of the HCV NS3/4A protease. This guide will compare its resistance profile with other notable protease inhibitors, including first-generation agents like telaprevir and boceprevir, and other second-generation inhibitors such as simeprevir, paritaprevir, and grazoprevir.
Comparative Resistance Profiles of HCV Protease Inhibitors
The emergence of specific amino acid substitutions in the NS3 protease can confer varying levels of resistance to different inhibitors. The following tables summarize the fold-change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for various protease inhibitors against key RAVs in HCV genotype 1a and 1b. A higher fold-change indicates greater resistance.
Table 1: Fold-Change in Resistance for HCV Genotype 1a RAVs
| Protease Inhibitor | R155K | D168V | V36M | T54A | Q80K |
| Faldaprevir | 330[1][2][3] | - | No significant change[2] | No significant change[2] | No significant change[3][4] |
| Telaprevir | High | Low | 5.4[5] | High | No significant change[6] |
| Boceprevir | 6.8 - 17.7[7][8] | - | 54[9] | 6.8 - 17.7[7][8] | No significant change[6] |
| Simeprevir | 43[10] | >1000[10] | - | - | 7.7[11] |
| Paritaprevir | Low[12] | High[12] | <2[12] | - | ≤3[12] |
| Grazoprevir | 3.3[13] | High[14] | - | - | No significant change[15] |
Table 2: Fold-Change in Resistance for HCV Genotype 1b RAVs
| Protease Inhibitor | D168V | R155K | A156V | T54S |
| Faldaprevir | 1,800[1][2] | - | Low[2] | - |
| Telaprevir | Low | - | High | Low |
| Boceprevir | - | - | High | 3.8 - 5.5[7][8] |
| Simeprevir | ~2,000[11][16] | - | - | - |
| Paritaprevir | High[12] | - | - | - |
| Grazoprevir | High[14] | - | High[14] | - |
Key Observations from Resistance Data
-
Faldaprevir: Exhibits a distinct resistance profile characterized by high-level resistance to the D168V mutation in genotype 1b (1,800-fold) and significant resistance to R155K in genotype 1a (330-fold).[1][2][3] It is notably less affected by mutations at positions V36 and T54, which are key resistance pathways for first-generation inhibitors like telaprevir and boceprevir.[2]
-
First-Generation Inhibitors (Telaprevir, Boceprevir): These inhibitors are more susceptible to RAVs at positions V36 and T54.[5][7][8]
-
Simeprevir: The Q80K polymorphism in genotype 1a is a key factor influencing simeprevir efficacy, although the direct fold-change is modest.[11] High-level resistance is conferred by mutations at the D168 position.[10][11][16]
-
Paritaprevir and Grazoprevir: These newer generation inhibitors generally show improved resistance profiles against some of the earlier RAVs but can still be impacted by mutations at positions like D168.[12][14] Grazoprevir, for instance, maintains good activity against the R155K variant.[13]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: replicon assays and enzymatic assays.
HCV Replicon Assay
This cell-based assay is a cornerstone for assessing the antiviral activity and resistance of HCV inhibitors.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate within a host cell line (typically human hepatoma Huh-7 cells). These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication.
General Methodology:
-
Cell Culture: Huh-7 cells are cultured and maintained in appropriate media.
-
Replicon Transfection: In vitro transcribed HCV replicon RNA (either wild-type or containing specific resistance mutations) is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment: Following transfection, cells are plated and treated with serial dilutions of the protease inhibitor being tested.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication and drug action.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that reduces HCV replication by 50%, is calculated. The fold-change in resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound on the purified NS3/4A protease enzyme.
Principle: The assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease. The substrate is typically labeled with a fluorophore and a quencher. Cleavage of the substrate by the protease results in a measurable increase in fluorescence.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant wild-type or mutant NS3/4A protease and the FRET-based peptide substrate are prepared.
-
Inhibitor Incubation: The protease enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Fluorescence Measurement: The increase in fluorescence over time is monitored using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated. The IC50 value, the concentration of the inhibitor that reduces enzymatic activity by 50%, is determined. The fold-change in resistance is calculated by dividing the IC50 for the mutant enzyme by the IC50 for the wild-type enzyme.
Site-Directed Mutagenesis
To study the effect of specific amino acid substitutions, site-directed mutagenesis is employed to introduce desired mutations into the NS3/4A coding region of an HCV replicon or an expression vector for the protease. This is typically achieved using PCR-based methods.
Visualizing Mechanisms and Workflows
Conclusion
Faldaprevir demonstrates a resistance profile that is distinct from first-generation HCV protease inhibitors, with key resistance pathways involving substitutions at positions R155 and D168. A thorough understanding of the comparative resistance profiles of faldaprevir and other protease inhibitors is essential for guiding clinical decision-making, interpreting virologic failure, and designing novel antivirals with improved resistance barriers. The experimental methodologies outlined provide a framework for the continued evaluation of existing and emerging HCV protease inhibitors.
References
- 1. Viral resistance in hepatitis C virus genotype 1-infected patients receiving the NS3 protease inhibitor Faldaprevir (BI 201335) in a phase 1b multiple-rising-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral Resistance in Hepatitis C Virus Genotype 1-Infected Patients Receiving the NS3 Protease Inhibitor Faldaprevir (BI 201335) in a Phase 1b Multiple-Rising-Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseline Polymorphisms and Emergence of Drug Resistance in the NS3/4A Protease of Hepatitis C Virus Genotype 1 following Treatment with Faldaprevir and Pegylated Interferon Alpha 2a/Ribavirin in Phase 2 and Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Telaprevir activity is unaffected by the Q80K polymorphism in hepatitis C virus genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected Replication Boost by Simeprevir for Simeprevir-Resistant Variants in Genotype 1a Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Faldaprevir Sodium in Combination with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of faldaprevir sodium in combination with other direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis C Virus (HCV) infection. The data presented is compiled from key clinical trials to support an objective evaluation of faldaprevir-based regimens against other therapeutic alternatives.
Mechanism of Action: Targeting HCV Replication
Faldaprevir is a potent inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral replication cycle. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication. By blocking this protease, faldaprevir prevents the formation of the viral replication complex.
Deleobuvir, a non-nucleoside NS5B polymerase inhibitor, targets the RNA-dependent RNA polymerase (NS5B), another key enzyme in HCV replication. Deleobuvir binds to an allosteric site on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity, thereby halting the synthesis of new viral RNA.
The combination of faldaprevir and deleobuvir, often administered with ribavirin, provides a dual-pronged attack on the HCV replication machinery, targeting two distinct and essential viral enzymes.
Caption: HCV Lifecycle and DAA Intervention Points.
Comparative Efficacy of Faldaprevir-Based Regimens
The efficacy of faldaprevir in combination with deleobuvir and ribavirin has been evaluated in several key clinical trials. The primary endpoint in these studies was the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.
Table 1: Sustained Virologic Response (SVR12) Rates in Treatment-Naïve HCV Genotype 1 Patients in the SOUND-C2 Study
| Treatment Arm | Duration | Patient Population | SVR12 Rate |
| Faldaprevir + Deleobuvir + Ribavirin | 16 Weeks | Genotype 1a | 47%[1] |
| Genotype 1b | 85%[1] | ||
| Faldaprevir + Deleobuvir + Ribavirin | 28 Weeks | Genotype 1 (overall) | 52-69%[2] |
| Faldaprevir + Deleobuvir (without Ribavirin) | 28 Weeks | Genotype 1 (overall) | Significantly lower than ribavirin-containing arms[2] |
Table 2: SVR12 Rates in Treatment-Naïve HCV Genotype 1b Patients in the HCVerso1 and HCVerso2 Studies
| Study | Treatment Arm | Duration | Patient Population | SVR12 Rate |
| HCVerso1 | Faldaprevir + Deleobuvir + Ribavirin | 16 Weeks | Non-cirrhotic | 72% |
| 24 Weeks | Non-cirrhotic | 81%[3] | ||
| HCVerso2 | Faldaprevir + Deleobuvir + Ribavirin | 16 Weeks | Non-cirrhotic | 76%[3] |
| 24 Weeks | Non-cirrhotic | 81%[3] | ||
| HCVerso1 & HCVerso2 | Faldaprevir + Deleobuvir + Ribavirin | 24 Weeks | Compensated Cirrhosis | 72-74% |
Experimental Protocols
SOUND-C2 Study (NCT01132313)
The SOUND-C2 study was a Phase 2b, multicenter, open-label, randomized trial that enrolled 362 treatment-naïve patients with chronic HCV genotype 1 infection.
-
Inclusion Criteria: Chronic HCV genotype 1 infection, treatment-naïve, with or without compensated cirrhosis.
-
Dosing Regimens:
-
Faldaprevir: 120 mg once daily.
-
Deleobuvir: 600 mg twice daily.
-
Ribavirin: Weight-based (1000 or 1200 mg/day).[1]
-
-
Efficacy Assessment: The primary efficacy endpoint was SVR12, defined as an HCV RNA level of <25 IU/ml at 12 weeks after completion of therapy.
-
Safety Assessments: Adverse events (AEs), physical examinations, and laboratory assessments were performed at regular intervals. An independent data and safety monitoring committee reviewed safety data.[1]
HCVerso1 (NCT01732796) and HCVerso2 (NCT01728324) Studies
These were Phase 3, randomized, open-label trials that evaluated the efficacy and safety of faldaprevir and deleobuvir with ribavirin in treatment-naïve patients with HCV genotype 1b infection.
-
Inclusion Criteria: Treatment-naïve for HCV genotype 1b, with or without compensated cirrhosis.
-
Randomization: Patients without cirrhosis were randomized to receive treatment for either 16 or 24 weeks. Patients with compensated cirrhosis received open-label treatment for 24 weeks.
-
Dosing Regimens:
-
Faldaprevir: 120 mg once daily.
-
Deleobuvir: 600 mg twice daily.
-
Ribavirin: Weight-based.[3]
-
-
HCV RNA Quantification: Plasma HCV RNA levels were measured using a real-time PCR assay.
Caption: Experimental Workflow of the SOUND-C2 Study.
Comparison with Alternative Direct-Acting Antivirals
During the era of faldaprevir's development and clinical evaluation, other DAAs such as telaprevir, boceprevir, and simeprevir were also in use, typically in combination with pegylated interferon and ribavirin. While direct head-to-head trials are limited, cross-trial comparisons suggest that interferon-free regimens with faldaprevir offered a significant advantage in terms of safety and tolerability over the interferon-based therapies.
The addition of first-generation protease inhibitors like telaprevir and boceprevir to pegylated interferon and ribavirin improved SVR rates compared to interferon and ribavirin alone, but these regimens were associated with significant adverse events.[4] Faldaprevir in combination with pegylated interferon and ribavirin also demonstrated high SVR rates, and was associated with fewer adverse events than telaprevir or boceprevir combinations.[2]
The development of second-generation DAAs, including sofosbuvir, led to even higher SVR rates, shorter treatment durations, and improved safety profiles, ultimately supplanting the use of faldaprevir-based regimens.
Safety and Tolerability
The most common adverse events reported in clinical trials of faldaprevir in combination with deleobuvir and ribavirin were generally mild to moderate in intensity and included:
The incidence of serious adverse events was relatively low in the interferon-free faldaprevir regimens.
Conclusion
This compound, in combination with the NS5B polymerase inhibitor deleobuvir and ribavirin, demonstrated significant efficacy in treating chronic HCV genotype 1 infection, particularly in patients with genotype 1b. These interferon-free regimens represented a notable advancement over the standard of care at the time, offering a more tolerable treatment option with high SVR rates in specific patient populations. However, the rapid evolution of DAA therapy with the introduction of more potent, pan-genotypic, and even better-tolerated agents has since limited the clinical use of faldaprevir-based combinations. The data from the faldaprevir clinical trial program nonetheless provide valuable insights for the ongoing development of antiviral therapies.
References
- 1. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Benchmarking Faldaprevir Sodium Against Next-Generation HCV Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), particularly NS3/4A protease inhibitors. Faldaprevir, a second-wave, first-generation protease inhibitor, represented a significant advancement in its time. However, the subsequent development of next-generation protease inhibitors has further refined the efficacy, safety, and resistance profiles of this drug class. This guide provides a comprehensive benchmark of Faldaprevir sodium against key next-generation HCV protease inhibitors, including Glecaprevir, Voxilaprevir, and Paritaprevir, supported by in vitro efficacy data, resistance profiles, and detailed experimental methodologies.
Executive Summary
Faldaprevir was an experimental drug for the treatment of hepatitis C that reached Phase III clinical trials.[1] However, its development was discontinued due to the availability of more effective HCV treatments.[1] Next-generation HCV protease inhibitors, such as Glecaprevir, Voxilaprevir, and Paritaprevir, have demonstrated superior pangenotypic activity, a higher barrier to resistance, and improved safety profiles in interferon-free regimens. This guide will delineate these differences through quantitative data and experimental context.
Mechanism of Action: Targeting the HCV NS3/4A Protease
HCV NS3/4A is a serine protease essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle.[2] Both Faldaprevir and the next-generation inhibitors are designed to competitively inhibit this enzyme, thereby halting viral maturation.
References
Faldaprevir Sodium: A Comparative Guide to its Synergistic and Antagonistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir, a potent, second-generation NS3/4A protease inhibitor, was a key investigational agent in the fight against Hepatitis C Virus (HCV). Although its development was discontinued due to the rapid evolution of even more effective HCV treatments, a wealth of clinical data exists regarding its use in combination therapies. This guide provides a comprehensive comparison of faldaprevir's effects when co-administered with other compounds, focusing on clinical efficacy and pharmacokinetic interactions. While direct quantitative in vitro data on synergy and antagonism is not available in the public domain, the clinical outcomes of combination trials offer valuable insights into the compound's interactive profile.
Clinical Efficacy in Combination Therapy
Faldaprevir was primarily evaluated in combination with pegylated interferon (PegIFN) and ribavirin (RBV), and in interferon-free regimens with other direct-acting antivirals (DAAs). The high sustained virologic response (SVR) rates observed in these trials suggest a clinically beneficial, likely additive or synergistic, effect of these combinations in suppressing HCV replication.
Faldaprevir with Pegylated Interferon and Ribavirin
Clinical trials consistently demonstrated that the addition of faldaprevir to the then-standard-of-care (PegIFN/RBV) significantly increased SVR rates in treatment-naive patients with HCV genotype 1.
Table 1: Sustained Virologic Response (SVR) Rates in Clinical Trials of Faldaprevir with PegIFN/RBV
| Trial Name | Faldaprevir Dose | Comparator | SVR12 Rate (Faldaprevir Arm) | SVR12 Rate (Comparator Arm) | Patient Population |
| STARTVerso1[1] | 120 mg once daily | Placebo + PegIFN/RBV | 79% | 52% | Treatment-naïve, HCV Genotype 1 |
| STARTVerso1[1] | 240 mg once daily | Placebo + PegIFN/RBV | 80% | 52% | Treatment-naïve, HCV Genotype 1 |
| Pooled Analysis (STARTVerso1 & 2)[2][3][4] | 120 mg once daily | Placebo + PegIFN/RBV | 72% | 50% | Treatment-naïve, HCV Genotype 1 |
| Pooled Analysis (STARTVerso1 & 2)[2][3][4] | 240 mg once daily | Placebo + PegIFN/RBV | 73% | 50% | Treatment-naïve, HCV Genotype 1 |
| SILEN-C1[5][6] | 120 mg once daily + lead-in | Placebo + PegIFN/RBV | 72% | 56% | Treatment-naïve, HCV Genotype 1 |
| SILEN-C1[5][6] | 240 mg once daily + lead-in | Placebo + PegIFN/RBV | 72% | 56% | Treatment-naïve, HCV Genotype 1 |
| SILEN-C1[5][6] | 240 mg once daily | Placebo + PegIFN/RBV | 84% | 56% | Treatment-naïve, HCV Genotype 1 |
| SILEN-C2[7] | 240 mg once daily | N/A | 35% (null responders), 50% (partial responders) | N/A | Prior non-responders to PegIFN/RBV |
Interferon-Free Regimens: Faldaprevir and Deleobuvir
Faldaprevir was also investigated in combination with the non-nucleoside NS5B polymerase inhibitor, deleobuvir, with or without ribavirin. These interferon-free regimens showed promise, particularly in patients with HCV genotype 1b.
Table 2: SVR Rates in Clinical Trials of Faldaprevir and Deleobuvir
| Trial Name | Faldaprevir Dose | Deleobuvir Dose | Ribavirin | SVR12 Rate | Patient Population |
| SOUND-C2[8][9] | 120 mg once daily | 600 mg three times daily | Yes | 52-59% | Treatment-naïve, HCV Genotype 1 |
| SOUND-C2[8][9] | 120 mg once daily | 600 mg twice daily | Yes | 69% | Treatment-naïve, HCV Genotype 1 |
| SOUND-C2[8][9] | 120 mg once daily | 600 mg three times daily | No | 39% | Treatment-naïve, HCV Genotype 1 |
| HCVerso1 & 2 (pooled)[10][11] | 120 mg once daily | 600 mg twice daily | Yes | 71.6% - 82.5% | Treatment-naïve, non-cirrhotic, HCV Genotype 1b |
Pharmacokinetic Interactions
Pharmacokinetic studies have revealed how faldaprevir's metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme, can be affected by other drugs. These interactions can have clinically significant consequences, necessitating dose adjustments. Faldaprevir is a substrate of CYP3A and has been shown to be a moderate inhibitor of CYP3A and a weak inhibitor of CYP2C9[12].
Table 3: Pharmacokinetic Drug-Drug Interactions of Faldaprevir
| Co-administered Drug(s) | Effect on Faldaprevir | Effect on Co-administered Drug(s) | Mechanism of Interaction | Clinical Recommendation |
| Darunavir/Ritonavir [12][13][14][15] | 130% increase in AUC | 15% increase in darunavir AUC | Ritonavir is a strong CYP3A4 inhibitor, increasing exposure to faldaprevir, a CYP3A4 substrate. | Faldaprevir dose reduction to 120 mg daily was used in clinical trials for HIV/HCV co-infected patients on this regimen[12]. |
| Efavirenz [12][13][14][15] | 35% decrease in AUC, 28% decrease in Cmax, 46% decrease in Cmin | No clinically relevant effect on efavirenz. | Efavirenz is a CYP3A4 inducer, increasing the metabolism of faldaprevir. | Faldaprevir dose increase to 240 mg daily was used in clinical trials for HIV/HCV co-infected patients on this regimen[12]. |
| Tenofovir [12][13][14][15] | 22% decrease in AUC | 22% increase in tenofovir AUC | Not considered clinically relevant. | No dose adjustment required. |
| Itraconazole | ~2-fold increase in total exposure (AUC) and 1.8-fold increase in Cmax | Not reported | Itraconazole is a strong CYP3A4 and P-glycoprotein inhibitor. | No dose adjustment was deemed necessary in the study. |
Experimental Protocols
As no specific in vitro synergy or antagonism studies for faldaprevir are publicly available, this section details the typical methodologies of the clinical trials and pharmacokinetic studies referenced.
Clinical Trial Design for Efficacy Assessment (General Protocol)
The efficacy of faldaprevir in combination therapies was primarily assessed in Phase 2 and 3 randomized, controlled clinical trials. A generalized workflow for these trials is as follows:
-
Patient Screening and Enrollment: Patients with chronic HCV genotype 1 infection, meeting specific inclusion and exclusion criteria (e.g., treatment-naïve, prior non-responder, absence of co-morbidities), were enrolled.
-
Randomization: Patients were randomly assigned to different treatment arms, which typically included a faldaprevir-containing regimen and a control or comparator arm (e.g., placebo + PegIFN/RBV).
-
Treatment Administration: Patients received the assigned treatment for a specified duration (e.g., 12, 24, or 48 weeks). Dosing of faldaprevir and co-administered drugs was strictly controlled.
-
Monitoring: Throughout the treatment and follow-up periods, patients were monitored for safety (adverse events, laboratory abnormalities) and efficacy.
-
Efficacy Endpoint Assessment: The primary efficacy endpoint was Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 12 weeks (SVR12) or 24 weeks (SVR24) after the end of treatment. HCV RNA levels were quantified using sensitive real-time polymerase chain reaction (RT-PCR) assays.
Pharmacokinetic Drug-Drug Interaction Study (General Protocol)
The pharmacokinetic interactions of faldaprevir were evaluated in Phase 1, open-label, crossover or parallel-group studies in healthy volunteers. A typical protocol involved:
-
Subject Enrollment: Healthy adult volunteers were enrolled after screening for eligibility.
-
Treatment Periods: Subjects received faldaprevir alone, the interacting drug alone, and the combination of both in a sequential manner with washout periods in between (crossover design) or in different groups (parallel design).
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration.
-
Bioanalysis: Plasma concentrations of faldaprevir and the co-administered drug (and their metabolites, if relevant) were measured using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and minimum concentration (Cmin), were calculated for each drug administered alone and in combination.
-
Statistical Analysis: Geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters were calculated to assess the magnitude and clinical significance of any observed interactions.
Signaling Pathways and Mechanisms
Faldaprevir is a direct-acting antiviral that targets the HCV NS3/4A protease. This viral enzyme is crucial for the replication of HCV and for the virus's ability to evade the host's innate immune system.
Faldaprevir directly inhibits the HCV NS3/4A protease. This has a dual effect:
-
Inhibition of Viral Polyprotein Processing: The NS3/4A protease is essential for cleaving the HCV polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are required for viral replication. By blocking this cleavage, faldaprevir halts the viral life cycle.
-
Restoration of Innate Immune Signaling: The NS3/4A protease also cleaves two key host adaptor proteins, MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β). These proteins are crucial for the RIG-I and TLR3 signaling pathways, respectively, which detect viral RNA and trigger the production of type I interferons. By inhibiting the protease, faldaprevir prevents the cleavage of MAVS and TRIF, thereby restoring the host's innate immune response against the virus.
Experimental Workflow for Clinical Trials
The following diagram illustrates a generalized workflow for a clinical trial designed to evaluate the efficacy and safety of a faldaprevir-based combination therapy.
Conclusion
While direct in vitro evidence quantifying the synergistic or antagonistic effects of faldaprevir with other compounds is lacking in publicly available literature, the extensive clinical trial data strongly supports the beneficial effects of its use in combination therapies for Hepatitis C. The significantly increased SVR rates observed when faldaprevir was added to pegylated interferon and ribavirin, or when used in interferon-free regimens with other direct-acting antivirals like deleobuvir, point towards at least an additive, and likely synergistic, clinical outcome. The pharmacokinetic studies highlight the importance of considering drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4, to ensure the safety and efficacy of faldaprevir-based regimens. This guide provides a consolidated overview of the available clinical and pharmacokinetic data to inform researchers and drug development professionals on the interactive profile of faldaprevir.
References
- 1. STARTVerso1: A randomized trial of faldaprevir plus pegylated interferon/ribavirin for chronic HCV genotype-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faldaprevir, pegylated interferon, and ribavirin for treatment-naïve HCV genotype-1: pooled analysis of two phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Faldaprevir, pegylated interferon, and ribavirin for treatment-naïve HCV genotype-1: pooled analysis of two phase 3 trials | Annals of Hepatology [elsevier.es]
- 4. Publishers Panel [annalsofhepatology.publisherspanel.com:80]
- 5. Faldaprevir combined with pegylated interferon alfa-2a and ribavirin in treatment-naïve patients with chronic genotype 1 HCV: SILEN-C1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Faldaprevir combined with pegylated interferon alfa-2a and ribavirin in treatment-naïve patients with chronic genotype1 HCV: SILEN-C1 trial [natap.org]
- 7. Faldaprevir combined with peginterferon alfa-2a and ribavirin in chronic hepatitis C virus genotype-1 patients with prior nonresponse: SILEN-C2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Faldaprevir, Deleobuvir, and Ribavirin in Treatment-Naive Patients with Chronic Hepatitis C Virus Infection and Advanced Liver Fibrosis or Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current therapy for chronic hepatitis C: The role of direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. HCVerso1 and 2: faldaprevir with deleobuvir (BI 207127) and ribavirin for treatment-naïve patients with chronic hepatitis C virus genotype-1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug–drug interactions during antiviral therapy for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Clinical assessment of potential drug interactions of faldaprevir, a hepatitis C virus protease inhibitor, with darunavir/ritonavir, efavirenz, and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Pharmacokinetic Profiles of Faldaprevir and Other HCV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of Faldaprevir, a second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor, with other first- and second-generation protease inhibitors (PIs). The following sections present key pharmacokinetic data, detailed experimental methodologies, and a visualization of the relevant biological pathway to aid in understanding the disposition and action of these antiviral agents. While Faldaprevir's development was discontinued due to a decreased unmet need for interferon-based therapies, its pharmacokinetic properties remain a valuable reference point for ongoing antiviral research.[1]
Executive Summary
Faldaprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme critical for viral replication.[1] It was developed for once-daily oral administration.[1] This guide compares its pharmacokinetic characteristics with other notable PIs used in the treatment of HCV, including boceprevir, telaprevir, simeprevir, and paritaprevir.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Faldaprevir and other selected HCV protease inhibitors in healthy adult volunteers. These parameters are crucial for determining dosing regimens, predicting drug-drug interactions, and understanding the overall clinical pharmacology of these agents.
Table 1: Single-Dose Pharmacokinetic Parameters of HCV Protease Inhibitors in Healthy Volunteers
| Parameter | Faldaprevir (480 mg) | Telaprevir (750 mg, fasted) |
| Cmax (ng/mL) | 2600 | 268 |
| AUC0-∞ (ng·h/mL) | 48200 | 2590 |
| Tmax (h) | 4.0 - 6.0 | 3.75 - 5.00 |
| t1/2 (h) | 36.1 | 5.37 - 9.32 |
| Reference | [2] | [3] |
Table 2: Steady-State Pharmacokinetic Parameters of HCV Protease Inhibitors in Healthy Volunteers
| Parameter | Faldaprevir (240 mg once daily) | Boceprevir (800 mg every 8h) | Telaprevir (750 mg every 8h) |
| Cmax,ss (ng/mL) | 5360 | 2360 | 4530 |
| AUCτ,ss (ng·h/mL) | 50100 | 11400 (AUC0-8) | 26300 (AUC0-8) |
| Trough Conc. (ng/mL) | - | 130 | 1860 |
| Accumulation Ratio | 2.8 - 3.1 | - | ~2.41 |
| Time to Steady State | 6 - 7 days | - | - |
| Reference | [4] | [5] | [3][6] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase I clinical trials involving healthy adult volunteers. The general methodologies for these studies are outlined below.
Study Design
-
Study Type: Typically open-label, single- or multiple-dose, dose-escalation, or crossover studies.[2][3][5]
-
Subjects: Healthy male and/or female volunteers, generally between the ages of 18 and 55, with a body mass index (BMI) within a specified range (e.g., 18.5 to 30.0 kg/m ²).[7]
-
Ethical Considerations: All studies were conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines, with protocols approved by independent ethics committees and institutional review boards.[8] Informed consent was obtained from all participants.[8]
Dosing and Administration
-
Faldaprevir: Administered orally as a solution or soft gelatin capsules, typically after an overnight fast.[2][9] Food effect studies involved administration with a standardized high-fat meal.[9]
-
Comparator PIs: Boceprevir and telaprevir were administered orally, often with food to enhance absorption.[3][5]
Pharmacokinetic Sampling and Analysis
-
Blood Sampling: Serial blood samples were collected at predefined time points before and after drug administration.
-
Bioanalytical Method: Plasma concentrations of the parent drug and any major metabolites were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, AUC, Tmax, and t1/2, from the plasma concentration-time data.[6]
Mechanism of Action and Signaling Pathway
HCV NS3/4A protease inhibitors, including Faldaprevir, exert their antiviral effect by blocking the proteolytic activity of the NS3/4A enzyme. This enzyme is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.
Furthermore, the NS3/4A protease plays a crucial role in the virus's evasion of the host's innate immune system. It achieves this by cleaving two key adaptor proteins: Mitochondrial Antiviral Signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-beta (TRIF).[10][11][12] The cleavage of MAVS and TRIF disrupts the signaling pathways that lead to the production of type I interferons, which are critical components of the antiviral response.[10][11][12][13]
Below is a diagram illustrating the signaling pathway targeted by HCV NS3/4A protease and its inhibition by PIs like Faldaprevir.
Caption: HCV NS3/4A protease immune evasion and PI inhibition.
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral antiviral agent.
Caption: Workflow of a clinical pharmacokinetic study.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profile of Faldaprevir alongside other key HCV protease inhibitors. The data and methodologies presented are intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development. The understanding of the pharmacokinetic properties and the underlying mechanisms of action and resistance is paramount for the design and development of new and improved therapeutic agents against HCV and other viral diseases.
References
- 1. Hepatitis C Virus Infection Is Inhibited by a Noncanonical Antiviral Signaling Pathway Targeted by NS3-NS4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic characteristics of telaprevir in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Faldaprevir Following Multiple Oral Rising Doses in Healthy Volunteers and Subjects with Gilbert's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Boceprevir and Telaprevir on the Pharmacokinetics of Maraviroc: An Open-Label, Fixed-Sequence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of boceprevir and telaprevir on the pharmacokinetics of dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Faldaprevir sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Faldaprevir sodium in a laboratory setting. The following procedures and recommendations are based on general best practices for handling potent pharmaceutical compounds and available safety data.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) should be considered. | Minimizes inhalation of the compound. Handling in a fume hood is the preferred engineering control.[1] |
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[2]
-
Contact Avoidance: Avoid direct contact with skin and eyes.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place as directed by the supplier.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] |
| Contaminated Labware (e.g., glassware, plasticware) | If disposable, place in a sealed, labeled hazardous waste container. If reusable, decontaminate thoroughly with an appropriate solvent before washing. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed, labeled hazardous waste container for disposal. |
| Empty Containers | Containers can be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
